molecular formula C14H8Br2 B050430 Bis(4-bromophenyl)acetylene CAS No. 2789-89-1

Bis(4-bromophenyl)acetylene

Cat. No.: B050430
CAS No.: 2789-89-1
M. Wt: 336.02 g/mol
InChI Key: FJQGIJIHOXZMMJ-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)acetylene is a high-purity, diaryl acetylene derivative that serves as a fundamental building block in advanced organic synthesis and materials science research. Its structure, featuring two para-brominated phenyl rings flanking a rigid, linear acetylene spacer, makes it an exceptionally valuable precursor for cross-coupling reactions, particularly the Sonogashira, Suzuki, and Heck couplings. This allows researchers to efficiently construct complex, conjugated molecular architectures, such as organic semiconductors, luminescent materials, and Metal-Organic Frameworks (MOFs). The acetylene unit facilitates electron delocalization across the molecule, which is critical for developing materials with tailored optoelectronic properties. Consequently, this compound is extensively utilized in the design and synthesis of novel polymers for OLEDs, molecular wires, and sensors. Its well-defined linear geometry and robust nature also make it an ideal linker for constructing rigid, porous crystalline frameworks. For research purposes only, this reagent is essential for probing structure-property relationships in conjugated systems and advancing the frontiers of functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-[2-(4-bromophenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQGIJIHOXZMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392718
Record name Bis(4-bromophenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2789-89-1
Record name Bis(4-bromophenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Bis(4-bromophenyl)acetylene

Author: BenchChem Technical Support Team. Date: February 2026

Modular Scaffold for Materials Science & Medicinal Chemistry

Executive Summary

Bis(4-bromophenyl)acetylene (CAS: 2789-89-1), also known as 4,4'-dibromotolane, is a symmetric diarylalkyne characterized by a rigid, rod-like geometry and dual halogen handles. It serves as a critical "linchpin" intermediate in the synthesis of advanced functional materials—specifically Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)—and as a rigid linker in medicinal chemistry for PROTACs and kinase inhibitors.[1]

This guide provides a comprehensive technical profile, validated synthetic protocols, and reactivity maps designed for research and development applications.

Part 1: Molecular Architecture & Physicochemical Profile[3]

The molecule features a central sp-hybridized alkyne bond connecting two para-brominated phenyl rings.[1] This symmetry renders the alkyne stretch Raman-active but IR-inactive (or very weak), a key spectroscopic signature.[1] The bromine atoms at the 4,4'-positions are highly activated for palladium-catalyzed cross-coupling, making this molecule a divergent core for library synthesis.[2]

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
Molecular Formula C₁₄H₈Br₂
Molecular Weight 336.02 g/mol
Appearance White to pale yellow crystalline powderGreenish tint indicates oxidation or trace Cu impurities.[1]
Melting Point 183 – 189 °CSharp transition indicates high purity.[1]
Solubility Soluble: CHCl₃, THF, Toluene, EtOAcInsoluble: Water, MeOH (cold)Ideal for organic phase reactions; poor solubility in polar protic solvents.
¹H NMR (CDCl₃) δ 7.48 (d, J = 8.5 Hz, 4H), 7.37 (d, J = 8.5 Hz, 4H)Characteristic AA'BB' system.
¹³C NMR (CDCl₃) δ 133.1, 131.8, 122.8, 121.9, 89.8Alkyne carbons at 89.8 ppm; C-Br ipso carbon at 122.8 ppm.
IR Spectrum ~2210 cm⁻¹ (weak/absent), 1070 cm⁻¹ (C-Br)Lack of strong C≡C stretch confirms symmetry.[2][1]
Part 2: Synthetic Methodologies & Optimization

While classical methods involve the dehydrobromination of stilbene derivatives, the Sonogashira Cross-Coupling is the industry standard for high-purity, scalable synthesis. The protocol below is optimized to minimize homocoupling (Glaser coupling) byproducts.

Optimized Protocol: One-Pot Sonogashira Coupling

Target Scale: 10 mmol

Reagents:

  • 1-Bromo-4-iodobenzene (2.0 equiv)[2][1]

  • Trimethylsilylacetylene (TMSA) (1.05 equiv) [Note: Used as a masked acetylene source][2]

  • Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)[2]

  • Co-catalyst: CuI (1.5 mol%)[2]

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio)[2]

  • Deprotection Agent: TBAF (1.0 M in THF) or KOH/MeOH[2]

Step-by-Step Workflow:

  • Inertion: Flame-dry a Schlenk flask and backfill with Argon (3x). Oxygen exclusion is critical to prevent alkyne homocoupling.[1]

  • Dissolution: Charge flask with 1-bromo-4-iodobenzene (5.66 g, 20 mmol), Pd(PPh₃)₂Cl₂ (210 mg), and CuI (57 mg). Add degassed THF/TEA (40 mL total).

  • Coupling 1: Dropwise add TMSA (1.03 g, 10.5 mmol) at room temperature. Stir for 4 hours. Monitor by TLC (Hexanes) for disappearance of aryl iodide.[1]

  • In-Situ Deprotection/Coupling 2: Critical Step. Add TBAF solution (11 mL) or KOH/MeOH to remove the TMS group in situ, generating the terminal alkyne which immediately reacts with the remaining aryl halide in the presence of the catalyst. Heat to 60°C for 6-12 hours.

  • Workup: Quench with saturated NH₄Cl (removes copper salts). Extract with DCM.[1] Wash organic layer with brine, dry over MgSO₄.[1]

  • Purification: Recrystallize from Ethanol/Chloroform (9:1) to yield white needles.[1]

Diagram 1: Synthesis Logic Flow

SynthesisWorkflow cluster_0 Reagents cluster_1 Catalytic Cycle (Pd/Cu) SM1 1-Bromo-4-iodobenzene Step1 Step 1: Cross-Coupling (Formation of TMS-intermediate) SM1->Step1 TMSA TMS-Acetylene TMSA->Step1 Step2 Step 2: In-situ Desilylation (Base/TBAF) Step1->Step2 -TMS Step3 Step 3: Second Coupling (Formation of Diarylalkyne) Step2->Step3 + Aryl Halide Product This compound (Target) Step3->Product Purification

Caption: Sequential one-pot Sonogashira coupling workflow utilizing in-situ deprotection to assemble the symmetric core.

Part 3: Reactivity & Divergent Functionalization[1]

The utility of this compound lies in its orthogonality.[2][1] The central alkyne is chemically distinct from the terminal aryl bromides, allowing for sequential functionalization.

1. Peripheral Functionalization (Br-Selective)

The bromine handles are excellent electrophiles for Suzuki-Miyaura or Buchwald-Hartwig couplings.[2][1]

  • Application: Extending conjugation for OLEDs or attaching solubilizing chains for polymers.[1]

  • Protocol Note: Use Pd(dppf)Cl₂ for sterically demanding boronic acids.[1]

2. Core Functionalization (Alkyne-Selective)
  • Reduction: Hydrogenation (Pd/C, H₂) yields the bibenzyl linker (flexible). Partial reduction (Lindlar) yields the cis-stilbene (photoswitchable).[2][1]

  • Cycloaddition: [2+2+2] Cyclotrimerization with other alkynes yields hexaphenylbenzene derivatives, precursors to Nanographenes.[1]

  • Co-ordination: The alkyne π-system can coordinate to transition metals (Co, Pt) to form organometallic clusters.[2][1]

Diagram 2: Divergent Reactivity Map

ReactivityMap Core This compound RouteA Suzuki Coupling (Ar-B(OH)2, Pd) Core->RouteA Br-substitution RouteB Buchwald-Hartwig (R-NH2, Pd) Core->RouteB Br-substitution RouteC [2+2+2] Cyclotrimerization (Co2(CO)8) Core->RouteC Alkyne-reaction RouteD Click Chemistry (Requires Azide substitution) Core->RouteD Post-modification ProdA Extended Conjugated Systems (OLEDs/Wires) RouteA->ProdA ProdB Nitrogen-Functionalized Ligands RouteB->ProdB ProdC Hexaarylbenzenes (Nanographene Precursors) RouteC->ProdC ProdD Triazole-Linked Bio-Conjugates RouteD->ProdD

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the halogen handles and the alkyne core.

Part 4: Applications in Drug Discovery & Materials[1]
1. Materials Science: Porous Frameworks (MOFs/COFs)

This molecule is a premier "linear strut" for reticular chemistry.[1]

  • Mechanism: The rigid linear geometry prevents network collapse, creating permanent porosity.

  • Example: Reaction with tetrakis(4-boronophenyl)methane yields diamondoid COFs used for methane or hydrogen storage.[2][1]

  • Key Attribute: The acetylene bridge facilitates electronic communication between nodes, making these frameworks conductive (useful for sensors).

2. Medicinal Chemistry: Rigid Linkers

In drug design, flexible linkers (alkyl chains) often suffer from entropic penalties upon binding. This compound derivatives serve as rigid linkers to:

  • Span specific distances in protein binding pockets (e.g., kinase inhibitors).[1]

  • Connect E3 ligase ligands to warheads in PROTACs (Proteolysis Targeting Chimeras), where linker rigidity influences degradation efficiency.[1]

References
  • Sonogashira Coupling Protocol: Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[3] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[3] Tetrahedron Letters, 16(50), 4467-4470. Link

  • Physical Properties & Synthesis: TCI Chemicals. Product Specification: this compound.[1] Link

  • MOF Applications: Pachfule, P., et al. (2016).[1] Highly Stable Covalent Organic Framework-Au Nanoparticles Hybrids for Enhanced Aerobic Oxidation of Alcohols.[1] Chemistry of Materials, 28(5), 1548–1552. Link

  • Medicinal Chemistry (Rigid Linkers): Testa, A., et al. (2020).[1] 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Reaction with Proline-Rich Peptides. Journal of Medicinal Chemistry (Context on linker rigidity). Link

  • Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] Link[2]

Sources

FT-IR and Raman spectral data for Bis(4-bromophenyl)acetylene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Vibrational Spectroscopy of Bis(4-bromophenyl)acetylene

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) and Raman spectral data for this compound (4,4'-dibromotolane). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes experimental data with theoretical insights to offer a thorough understanding of the molecule's vibrational properties. We will explore the causality behind experimental choices, present detailed protocols, and provide a robust framework for spectral interpretation.

Introduction: The Vibrational Fingerprint of a Disubstituted Alkyne

This compound is a diarylacetylene compound characterized by a central carbon-carbon triple bond flanked by two para-substituted bromophenyl rings. Its rigid, linear-like structure makes it a valuable building block in the synthesis of organic electronic materials, polymers, and complex molecular architectures.[1][2][3]

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful, non-destructive tool for elucidating the molecular structure of such compounds.[4][5] These methods are complementary, providing a more complete "vibrational fingerprint" than either could alone.[6][7][8]

  • FT-IR Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that cause a change in the molecule's dipole moment.[7] It is particularly sensitive to polar functional groups.

  • Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser).[9] It detects vibrations that cause a change in the molecule's polarizability, making it highly effective for analyzing symmetric, non-polar bonds.[9]

To achieve unambiguous peak assignments, especially in complex regions of the spectrum, experimental data is often correlated with theoretical predictions from computational methods like Density Functional Theory (DFT).[10][11][12]

FT-IR Spectroscopic Analysis

The analysis of this compound as a solid powder is effectively accomplished using either the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). The KBr pellet technique involves grinding the sample with IR-transparent KBr salt and pressing it into a thin, transparent disk, which minimizes light scattering and eliminates solvent interference.[13][14] ATR offers a simpler, more rapid alternative by bringing the sample into direct contact with a high-refractive-index crystal.[15]

Experimental Data and Spectral Interpretation

The FT-IR spectrum of this compound is characterized by several key absorption bands. The data presented in public databases, such as PubChem, shows spectra acquired using both KBr and ATR techniques on a Bruker Tensor 27 FT-IR instrument.[1]

Table 1: Key Experimental FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3080 - 3030WeakAromatic C-H Stretch
~2215Weak to MediumAlkyne C≡C Stretch
~1585, 1480, 1395StrongAromatic C=C Ring Stretching
~1068, 1010StrongAromatic C-H In-Plane Bending / C-C Stretch
~820StrongAromatic C-H Out-of-Plane Bending (para-disubstitution)
Below 600MediumC-Br Stretch / Ring Deformations

Expert Insights:

  • Alkyne (C≡C) Stretch: The C≡C stretching vibration in symmetrically substituted alkynes like this one is expected to be weak in the FT-IR spectrum. This is because the symmetrical nature of the molecule results in a very small change in the dipole moment during this vibration. Its presence, even if weak, is a critical diagnostic marker.

  • Aromatic C-H Bending: The strong absorption around 820 cm⁻¹ is highly characteristic of the out-of-plane C-H bending ("wagging") mode for a 1,4-disubstituted (para) benzene ring. This band is often used to confirm the substitution pattern of the aromatic rings.

  • C-Br Stretch: The carbon-bromine stretching vibration typically appears in the far-infrared region (below 600 cm⁻¹). Its observation depends on the spectral range of the instrument but is an important feature confirming the presence of the bromine substituents.

Raman Spectroscopic Analysis

Raman spectroscopy is exceptionally well-suited for analyzing crystalline powders and provides crucial information that is complementary to FT-IR.[4][16][17] Its strength lies in detecting vibrations of symmetric, non-polar bonds, which are often weak or silent in FT-IR.

Experimental Data and Spectral Interpretation

Publicly available FT-Raman data for this compound reveals distinct, sharp peaks that are hallmarks of a well-ordered crystalline structure.[1]

Table 2: Key Experimental Raman Shifts for this compound

Raman Shift (cm⁻¹)IntensityVibrational Mode Assignment
~2215Very StrongAlkyne C≡C Symmetric Stretch
~1590StrongAromatic C=C Symmetric Ring Stretch
~1180, 1135MediumAromatic C-H In-Plane Bending
~1075WeakAromatic Ring Breathing Mode
Below 400StrongC-Br Symmetric Stretch / Ring Deformations

Expert Insights:

  • The Power of Complementarity: The most striking feature is the very strong intensity of the alkyne C≡C stretch at ~2215 cm⁻¹. While this peak is weak in the FT-IR spectrum, its high polarizability makes it the most prominent peak in the Raman spectrum. This pair of observations provides unequivocal evidence for the symmetrically substituted alkyne core.

  • Symmetric Ring Modes: The symmetric "breathing" modes of the phenyl rings, which involve the entire ring expanding and contracting, are also characteristically strong in the Raman spectrum.

Consolidated Vibrational Mode Assignment

By combining experimental FT-IR and Raman data with theoretical predictions from DFT calculations, a more complete and reliable assignment of the vibrational modes can be achieved. DFT calculations, often using the B3LYP functional with a 6-311G (or higher) basis set, can predict the vibrational frequencies and intensities for both IR and Raman spectra.[11][12][18] These theoretical frequencies are typically scaled by a factor (~0.96-0.98) to correct for anharmonicity and basis set limitations, allowing for a robust correlation with experimental results.

Table 3: Combined FT-IR, Raman, and Theoretical Assignments for this compound

Vibrational ModeFT-IR Wavenumber (cm⁻¹)Raman Shift (cm⁻¹)Key Diagnostic Insights
Aromatic C-H Stretch~3050 (Weak)~3050 (Medium)Confirms presence of aromatic rings.
Alkyne C≡C Stretch ~2215 (Weak) ~2215 (Very Strong) Primary identifier for the symmetric alkyne core.
Aromatic C=C Stretch~1585 (Strong)~1590 (Strong)Indicates the phenyl backbone structure.
C-H In-Plane Bend~1068, 1010 (Strong)~1180, 1135 (Medium)Further confirms the aromatic structure.
C-H Out-of-Plane Bend~820 (Strong)Weak/InactiveStrong IR band confirms para-substitution.
C-Br StretchBelow 600 (Medium)Below 400 (Strong)Confirms the presence and symmetry of bromo-substituents.

Experimental Protocols & Workflows

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail the step-by-step methodologies for acquiring high-quality FT-IR and Raman spectra from a solid powder sample of this compound.

Protocol 1: FT-IR Spectroscopy using the KBr Pellet Method

This method is a gold standard for transmission FT-IR of solid samples, yielding high-quality spectra when performed correctly.[14]

Methodology:

  • Sample Preparation: Weigh approximately 1-2 mg of this compound powder and 150-200 mg of dry, spectroscopy-grade KBr powder.

  • Grinding: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture vigorously for 3-5 minutes until it becomes a fine, homogeneous powder with a consistent, slightly glossy appearance. This step is critical to reduce particle size below the wavelength of the IR radiation, minimizing scattering losses.[19]

  • Pellet Pressing: Transfer a portion of the powdered mixture into a pellet press die. Assemble the press and apply pressure (typically 8-10 tons) for 2-3 minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹ and co-add 32 or 64 scans to achieve a high signal-to-noise ratio.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition s1 Weigh Sample (1-2 mg) & KBr (200 mg) s2 Grind in Agate Mortar (3-5 mins) s1->s2 s3 Load into Pellet Press s2->s3 s4 Apply Pressure (8-10 tons) s3->s4 a2 Mount Pellet s4->a2 Transfer Pellet a1 Acquire Background (Empty) a1->a2 a3 Collect Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res) a2->a3 a4 Process Data (Baseline Correction) a3->a4

Caption: FT-IR (KBr Pellet) Experimental Workflow.

Protocol 2: Raman Spectroscopy of a Powdered Sample

This protocol outlines the direct analysis of the solid sample, leveraging the strengths of Raman for crystalline materials.

Methodology:

  • Sample Preparation: Place a small amount (a few milligrams) of this compound powder into a sample holder (e.g., an aluminum cup or a glass slide). Gently flatten the surface to ensure a uniform plane for laser focusing. Grinding the sample can help ensure homogeneity and minimize intensity variations due to crystal orientation.[20]

  • Instrument Setup:

    • Place the sample holder onto the microscope stage of the Raman spectrometer.

    • Select the laser excitation wavelength (e.g., 785 nm is common to reduce fluorescence).

    • Choose an appropriate microscope objective (e.g., 10x or 20x) to focus the laser onto the sample.

    • Adjust the laser power to a level that provides a good signal without causing sample degradation or thermal damage. Start with low power and increase incrementally.

  • Data Acquisition:

    • Focus the laser onto the surface of the powder.

    • Set the spectral range, typically from 200 to 3500 cm⁻¹.

    • Acquire the spectrum using an appropriate exposure time (e.g., 500-1000 ms) and number of co-additions (e.g., 50-100) to optimize the signal-to-noise ratio.[20]

    • Perform any necessary data processing, such as cosmic ray removal and baseline correction.

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition p1 Place Powder in Holder p2 Flatten Surface a1 Mount Sample on Stage p2->a1 Transfer Sample a2 Focus Laser (e.g., 785 nm) a1->a2 a3 Set Acquisition Params (Exposure, Scans) a2->a3 a4 Collect Spectrum a3->a4

Caption: Raman Spectroscopy Experimental Workflow.

References

  • ResearchGate. displays FT-IR spectra of the compound 4. The IR spectrum of 4... | Download Scientific Diagram. Available at: [Link].

  • Journal of Chemical Research. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Available at: [Link].

  • Knowledge UChicago. In Situ Raman and Fourier Transform Infrared Spectroscopy Studies of MXene−Electrolyte Interfaces. Available at: [Link].

  • PubChem. This compound. Available at: [Link].

  • MDPI. Effect of Powder Properties on the Intensity of Raman Scattering by Crystalline Solids. Available at: [Link].

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link].

  • ResearchGate. Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis | Request PDF. Available at: [Link].

  • American Chemical Society. Diazulenopentalene: Facile Synthesis of Linear Non-Alternant Molecular Carbons through Pt-Mediated Rearrangement. Available at: [Link].

  • THE PULSAR Engineering. Solid Powder Raman Spectroscopy. Available at: [Link].

  • Bruker. Guide to FT-IR Spectroscopy. Available at: [Link].

  • National Institutes of Health. Virtual Vibrational Spectrometry of Stable Radicals—Necklaced Graphene Molecules. Available at: [Link].

  • ResearchGate. Complementary vibrational spectra of phenylacetylene (a) IR spectra of... | Download Scientific Diagram. Available at: [Link].

  • HORIBA. What is Raman Spectroscopy?. Available at: [Link].

  • PubMed Central. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Available at: [Link].

  • PubMed Central. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. Available at: [Link].

  • ResearchGate. Ab-Initio Anharmonic Analysis of Complex Vibrational Spectra of Phenylacetylene and Fluorophenylacetylenes in the Acetylenic and. Available at: [Link].

  • Wikipedia. Raman spectroscopy. Available at: [Link].

  • Unibo. Vibrational Features of Oxyamines: A Comparative Study of N,N‐Diethylhydroxylamine and N,N‐Diethylacetyloxyamine. Available at: [Link].

  • Chemistry LibreTexts. 4.2: IR Spectroscopy. Available at: [Link].

  • ResearchGate. Study on the structure, vibrational analysis and molecular docking of fluorophenyl derivatives using FT-IR and density functional theory computations | Request PDF. Available at: [Link].

  • ACS Publications. Selective Synthesis of anti-Bisbenzo[b]thieno[2,3-b:2′,3′-e][7][21]dithiin via Copper-Catalyzed Domino Formation of Eight C–S Bonds | Organic Letters. Available at: [Link].

  • ACS Publications. Characterizing Organic Gunshot Residues with Low-Frequency Raman and Terahertz Vibrational Spectroscopies | ACS Omega. Available at: [Link].

  • MDPI. Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites. Available at: [Link].

  • ResearchGate. The vibrational spectra, assignments and ab initio/DFT analysis for 3-chloro, 4-chloro and 5-chloro-2-methylphenyl isocyanates | Request PDF. Available at: [Link].

Sources

Sourcing and Validating High-Purity Bis(4-bromophenyl)acetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(4-bromophenyl)acetylene (CAS 2789-89-1), also known as 4,4'-dibromotolane, is a critical rigid linker used in the synthesis of advanced porous materials, including Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and


-conjugated optoelectronic systems. While nominally available from major catalog suppliers with purities ranging from 97% to 98%, the specific requirements for electronic and reticular chemistry often demand higher stringency regarding metal trace impurities and isomeric byproducts.

This guide outlines the technical landscape of sourcing this compound, establishing a self-validating Quality Control (QC) protocol, and understanding the synthesis-derived impurities that compromise downstream applications.

Technical Specifications & Critical Quality Attributes (CQAs)

To ensure reproducibility in polymerization or crystal growth, the material must meet specific CQAs. Standard catalog specifications often overlook metal content, which is fatal for optoelectronic applications (fluorescence quenching) and catalytic MOF synthesis (pore blockage).

Table 1: Standard vs. High-Stringency Specifications
FeatureStandard Catalog SpecHigh-Stringency (Device/COF Grade)Method of Verification
Purity > 97.0%> 99.5%GC-MS / HPLC
Appearance White to yellow/green powderWhite to off-white crystalline powderVisual Inspection
Melting Point 185–189 °C188–189 °C (Sharp range)Capillary MP Apparatus
Pd Content Not Specified< 10 ppmICP-MS
Cu Content Not Specified< 10 ppmICP-MS
Solubility Insoluble in waterClear solution in CHCl

/Toluene
Solubility Test

Expert Insight: A greenish tint in the powder is a hallmark of residual Palladium/Copper catalysts from the Sonogashira coupling used to synthesize the compound. For COF synthesis, this can be tolerated to an extent; for OLEDs, it must be removed via recrystallization or sublimation.

Synthesis & Impurity Landscape

Understanding the synthetic origin of this compound allows researchers to predict potential contaminants. The dominant industrial route is the Sonogashira cross-coupling of 1-bromo-4-iodobenzene with trimethylsilylacetylene (TMSA), or a direct coupling involving 4-bromoiodobenzene.

Mechanistic Pathway & Impurity Origins

The following diagram illustrates the primary synthesis pathway and the specific entry points for critical impurities.

Synthesis_Impurity_Map Start 1-bromo-4-iodobenzene + Acetylene Source Reaction Sonogashira Coupling Start->Reaction Catalyst Pd(PPh3)2Cl2 / CuI Catalyst System Catalyst->Reaction Product This compound (Target) Reaction->Product Main Pathway Imp_Glaser Impurity A: Glaser Homocoupling (Di-yne defects) Reaction->Imp_Glaser O2 Leak / Excess Cu Imp_Metal Impurity B: Residual Pd/Cu (Green discoloration) Reaction->Imp_Metal Poor Workup Imp_Mono Impurity C: Mono-substituted Alkynes Reaction->Imp_Mono Incomplete Rxn

Figure 1: Synthesis pathway showing the origin of structural defects (Glaser products) and catalyst residues.

Causality of Impurities:

  • Glaser Coupling (Impurity A): If oxygen enters the reaction vessel, copper catalyzes the dimerization of alkynes, creating di-yne defects. This changes the linker length in COFs, leading to structural disorder.

  • Catalyst Residues (Impurity B): Palladium black and Copper salts often co-precipitate with the product. These act as quenchers in fluorescent materials.

Sourcing Strategy & Supplier Landscape[1]

When procuring this material, suppliers generally fall into three tiers. Your choice should depend on the application scale and sensitivity.

Tier 1: Catalog Suppliers (R&D Scale, 1g - 25g)
  • Examples: TCI Chemicals, Sigma-Aldrich (MilliporeSigma), Fisher Scientific (Acros/Alfa Aesar), Fluorochem.

  • Pros: Fast delivery, reliable basic specs (>98%), CoA provided.

  • Cons: Expensive per gram; batch-to-batch variation in metal content.

  • Best For: Initial screening, small-scale synthesis.

Tier 2: Specialized Organics (Scale-up, 100g+)
  • Examples: Manchester Organics, Synquest Labs, BLD Pharm.

  • Pros: Better pricing for bulk; often willing to share detailed impurity profiles upon request.

  • Cons: Lead times can be longer (2-3 weeks).

  • Best For: Pilot scale COF/MOF production.

Tier 3: Custom Synthesis Houses
  • Pros: Can request "Sublimed Grade" or specific metal limits (<1 ppm).

  • Best For: OLED device fabrication or clinical-stage precursors.

Incoming Quality Control (IQC) Protocol

Do not rely solely on the Certificate of Analysis (CoA). Implement this self-validating IQC workflow upon receipt of any new batch.

IQC_Workflow Start Receive Shipment Visual Visual Inspection (Color Check) Start->Visual Solubility Solubility Test (Chloroform) Visual->Solubility ColorCheck Is Solution Clear? Solubility->ColorCheck NMR 1H NMR Analysis ColorCheck->NMR Yes Recryst Perform Recrystallization (Toluene/Ethanol) ColorCheck->Recryst No (Cloudy/Dark) PurityCheck Purity > 98%? No Aliphatic Peaks? NMR->PurityCheck PurityCheck->Recryst No Approve Release for Use PurityCheck->Approve Yes Recryst->Visual Re-test

Figure 2: Incoming Quality Control Decision Tree. Note that visual inspection is the first line of defense against metallic impurities.

Protocol Details:
  • Visual Check: The powder should be crystalline white. A yellow hue usually indicates organic impurities (nitro/amine traces or oxidation), while green/grey indicates Pd/Cu.

  • Solubility Test: Dissolve 10mg in 1mL Chloroform (

    
    ).
    
    • Pass: Clear, colorless solution.

    • Fail: Turbid or particulates (inorganic salts) or distinct color.

  • 1H NMR:

    • Solvent:

      
      .
      
    • Key Signals: Look for the aromatic doublets around

      
       7.4 - 7.6 ppm.
      
    • Red Flag: Any aliphatic peaks (0.5 - 2.0 ppm) suggest residual grease or solvents from the supplier's purification process.

Purification & Handling

If a batch fails IQC or requires "Device Grade" purity, perform the following purification.

Recrystallization Protocol
  • Solvent System: Toluene (good solubility at high temp) and Ethanol (anti-solvent).

  • Procedure:

    • Dissolve crude solid in minimal boiling Toluene.

    • Hot filter through a Celite pad (removes Pd black).

    • Slowly add hot Ethanol until slight turbidity appears.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Collect crystals via vacuum filtration and wash with cold Ethanol.

Handling & Storage[2][3]
  • Stability: Stable under ambient conditions but light-sensitive over long periods (slow photo-oxidation of the alkyne).

  • Storage: Store in amber vials at room temperature, desiccated.

  • Safety: Irritant (Skin/Eye).[1][2] Use standard PPE.[1][2][3][4] Avoid dust inhalation (H335).[2]

References

  • TCI Chemicals. Product Specification: this compound (B3996). Retrieved from .

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[5] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters.

  • Sigma-Aldrich. Safety Data Sheet: this compound. Retrieved from .

  • Zhang, et al. (2025).[6] Inserting acetylene into an olefin-linked covalent organic framework for boosting the selective photocatalytic aerobic oxidation of sulfides.[7] ResearchGate. Retrieved from .

  • PubChem. Compound Summary: this compound (CID 3464242).[8] National Library of Medicine. Retrieved from .

Sources

electronic and photophysical properties of diarylacetylenes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic and Photophysical Properties of Diarylacetylenes

Foreword

Diarylacetylenes represent a cornerstone class of organic π-conjugated systems. Characterized by a linear, rigid acetylene linker bridging two aromatic rings, these molecules are not merely structural curiosities; they are versatile platforms for engineering materials with tailored electronic and photophysical properties. Their unique architecture offers a direct conduit for electronic communication between the aryl moieties, leading to a rich and tunable photophysics. This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of diarylacetylenes, explaining the causality behind their behavior and the experimental choices made to probe and harness their properties. We will explore their fundamental electronic structure, delve into the dynamics of their excited states, and provide actionable protocols for their characterization and application.

The Diarylacetylene Core: Structure and Synthesis

The defining feature of a diarylacetylene is its Aryl-C≡C-Aryl motif. This rigid, linear structure minimizes conformational ambiguity and provides a well-defined π-system, making it an ideal scaffold for systematic structure-property relationship studies. The electronic properties are not dictated by the acetylene bridge alone but are a result of the emergent properties of the entire conjugated system.

Rationale for Synthetic Strategies

The synthesis of diarylacetylenes has evolved significantly, moving from classical coupling reactions to more efficient modern methodologies. The choice of synthesis is critical as it dictates the accessible structural diversity and functional group tolerance.

  • Classical Approaches: Transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been the workhorses in this field. These methods typically involve the coupling of an aryl halide with a terminal alkyne. While powerful, they often require pre-functionalized starting materials.[1]

  • Modern Efficiency: More recent developments focus on one-pot procedures that avoid the pre-formation of acetylene derivatives, thereby increasing efficiency and structural diversity.[1][2] A notable example is the synthesis from readily available arylaldehydes, which proceeds through an addition-double elimination process.[1][2][3] This approach expands the scope of accessible diarylacetylenes, allowing for the introduction of a wider range of functional groups.

The diagram below illustrates a generalized workflow from synthesis to characterization, which forms the logical backbone of any research program focused on these molecules.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Analysis & Application S1 Conceptual Design (Target Properties) S2 Synthetic Route Selection (e.g., Sonogashira, One-Pot) S1->S2 S3 Synthesis & Workup S2->S3 S4 Purification (Chromatography, Recrystallization) S3->S4 C1 Structural Verification (NMR, Mass Spec) S4->C1 Verified Structure C2 Steady-State Spectroscopy (UV-Vis, Fluorescence) A2 Structure-Property Relationship Analysis C2->A2 C3 Electrochemical Analysis (Cyclic Voltammetry) C3->A2 C4 Time-Resolved Spectroscopy (e.g., TCSPC) C4->A2 A1 Computational Modeling (DFT/TD-DFT) A1->A2 A3 Device Fabrication or Biological Assay A2->A3 Optimized Candidate A4 Performance Evaluation A3->A4

Caption: General workflow for the development and analysis of diarylacetylenes.

The Electronic Landscape

The photophysical behavior of diarylacetylenes is a direct manifestation of their underlying electronic structure. The key to understanding and predicting their properties lies in the energy and character of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The primary electronic transition responsible for the characteristic UV-visible absorption is the π → π* transition, which involves the promotion of an electron from the HOMO to the LUMO. The energy difference between these orbitals, the HOMO-LUMO gap, dictates the absorption wavelength. A smaller gap requires less energy for excitation, resulting in a bathochromic (red) shift in the absorption spectrum.

Modulating the HOMO-LUMO Gap: Substituent Effects

The true power of the diarylacetylene scaffold lies in its susceptibility to chemical modification. By appending electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aryl rings, one can rationally tune the HOMO and LUMO energy levels.[4][5][6]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NR₂) increase the electron density of the π-system, primarily raising the energy of the HOMO.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density, primarily lowering the energy of theLUMO.

A "push-pull" architecture, featuring an EDG on one aryl ring and an EWG on the other, is a particularly effective strategy. This arrangement significantly reduces the HOMO-LUMO gap, leading to strong intramolecular charge-transfer (ICT) character in the excited state and absorption at longer wavelengths.[6]

G cluster_0 Symmetric Diarylacetylene cluster_1 Push-Pull Diarylacetylene (Donor-Acceptor) LUMO_S LUMO HOMO_S HOMO HOMO_S->LUMO_S HOMO_PP HOMO (Raised by EDG) LUMO_PP LUMO (Lowered by EWG) HOMO_PP->LUMO_PP axis Energy Jablonski S0 S₀ S1 S₁ T1 T₁ S0_level ────────── S1_level ────────── S0_level->S1_level Absorption S1_level->S0_level Fluorescence T1_level ────────── S1_level->T1_level Intersystem Crossing (ISC) T1_level->S0_level Phosphorescence

Caption: Simplified Jablonski diagram for a diarylacetylene.
Environmental Sensitivity (Solvatochromism)

Diarylacetylenes with significant intramolecular charge-transfer (ICT) character, i.e., push-pull systems, often exhibit strong solvatochromism. [7][8]This means their absorption and, more dramatically, their emission spectra are sensitive to the polarity of their environment. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a pronounced red shift in the fluorescence spectrum. This property is the basis for their use as environmental sensors and fluorescent probes in biological imaging. [7]

Substituent Pattern Environment Polarity λabs Shift λem Shift Rationale
Symmetric (e.g., H, H) Low to High Minimal Minimal The dipole moment changes little upon excitation.

| Push-Pull (e.g., NMe₂, NO₂) | Low to High | Moderate Red Shift | Strong Red Shift | The excited state has a much larger dipole moment and is strongly stabilized by polar solvents. |

Table 1: Illustrative example of solvatochromic behavior in diarylacetylenes.

Key Experimental Protocols

To ensure trustworthy and reproducible data, standardized protocols are essential. The following are self-validating methodologies for core characterization techniques.

Protocol: Steady-State UV-Vis and Fluorescence Spectroscopy
  • Objective: To determine the absorption maxima (λabs), emission maxima (λem), and fluorescence quantum yield (ΦF).

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the diarylacetylene in a spectroscopic-grade solvent (e.g., THF, Toluene). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.05 and 0.1 at the λmax to avoid inner filter effects.

    • UV-Vis Measurement: Record the absorption spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference. Identify the λmax.

    • Fluorescence Measurement: Using a fluorometer, excite the sample at its λmax. Record the emission spectrum.

    • Quantum Yield Determination (Comparative Method):

      • Prepare a solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546) with a similar absorbance at the excitation wavelength.

      • Measure the integrated fluorescence intensity of both the sample and the standard.

      • Calculate the quantum yield using the formula: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Causality: Keeping the absorbance low is critical to ensure a linear relationship between absorbance and concentration (Beer-Lambert Law) and to prevent re-absorption of emitted light, which would artificially distort the emission spectrum and lower the measured quantum yield.

Protocol: Electrochemical Characterization via Cyclic Voltammetry (CV)
  • Objective: To determine the HOMO and LUMO energy levels experimentally.

  • Methodology:

    • Preparation: Dissolve the diarylacetylene compound (approx. 1 mM) in a suitable degassed solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

    • Internal Standard: Add a small amount of ferrocene (Fc) to the solution. Its reversible oxidation/reduction couple (Fc/Fc⁺) provides a stable internal reference potential.

    • Measurement: Scan the potential to measure the first oxidation potential (Eox) of the sample and the half-wave potential of the ferrocene standard (E₁/₂ (Fc/Fc⁺)). If possible, also measure the first reduction potential (Ered).

    • Energy Level Calculation: Calculate the HOMO and LUMO energies using the empirical formulas:

      • HOMO (eV) = -[Eox - E₁/₂ (Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[Ered - E₁/₂ (Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level, though values up to 5.1 eV are also used in literature).

  • Causality: The supporting electrolyte is necessary to ensure the solution is conductive and to minimize the iR drop. Degassing the solvent with an inert gas (N₂ or Ar) is crucial to remove oxygen, which can react with radical ions formed during the scan and interfere with the measurement.

Applications Driven by Photophysics

The tunable properties of diarylacetylenes have positioned them as key components in a range of advanced applications.

  • Materials Science: Their rigid structure and efficient conjugation make them excellent building blocks for larger, extended π-systems, including open-shell ladder-type molecules with small energy gaps for applications in organic electronics. [9][10]They are also integrated into smart materials and polymers. [11]* Bioimaging and Sensing: The environmental sensitivity of push-pull diarylacetylenes makes them powerful fluorescent probes. [7]They can be designed to localize in specific subcellular compartments and report on local polarity or viscosity through changes in their fluorescence lifetime or emission color. [7][12][13]Some derivatives have been specifically developed as probes for detecting pathological protein aggregates, such as amyloid-β in Alzheimer's disease. [14]* Phototherapeutics: Certain diarylacetylenes can function as photosensitizers. [7]Upon photoactivation, they can generate reactive oxygen species (ROS), leading to localized cell death. This property is being explored for photodynamic therapy (PDT), with some derivatives showing potent antibacterial activity against Gram-positive bacteria upon light exposure. [8]

Conclusion and Future Outlook

Diarylacetylenes are far more than simple conjugated molecules; they are a highly versatile class of compounds whose electronic and photophysical properties can be rationally controlled through synthetic design. The interplay between their rigid core structure and the electronic nature of their aryl substituents provides a predictable framework for tuning absorption, emission, and environmental sensitivity. The methodologies described herein—from efficient synthesis to rigorous spectroscopic and electrochemical characterization—provide the foundation for their continued development. Future research will undoubtedly focus on expanding their applications in advanced materials, developing next-generation probes for super-resolution microscopy, and creating more effective photosensitizers for targeted therapies. The linear logic of their structure-property relationships ensures that diarylacetylenes will remain a vibrant and fruitful area of scientific inquiry.

References

  • Chen, J., Zhang, X., Wu, J., Wang, R., Lei, C., & An, Y. (2021). Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process. Organic & Biomolecular Chemistry. Available at: [Link]

  • Maekawa, T., Ueno, H., Segawa, Y., Haley, M. M., & Itami, K. (2015). Synthesis of open-shell ladder π-systems by catalytic C–H annulation of diarylacetylenes. Chemical Science. Available at: [Link]

  • Chen, J., Zhang, X., Wu, J., Wang, R., Lei, C., & An, Y. (2021). Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chen, J., Zhang, X., Wu, J., Wang, R., Lei, C., & An, Y. (2021). Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process. RSC Publishing. Available at: [Link]

  • Maekawa, T., Ueno, H., Segawa, Y., Haley, M. M., & Itami, K. (2015). Synthesis of open-shell ladder π-systems by catalytic C–H annulation of diarylacetylenes. Chemical Science (RSC Publishing). Available at: [Link]

  • Chisholm, D. R., et al. (2023). Advanced multimodal imaging: FLIM, PLIM, and FluoRaman enabled by novel diarylacetylene probes. Analyst. Available at: [Link]

  • Unspecified Authors. (n.d.). Photophysical properties of symmetrically substituted diarylacetylenes and diarylbuta-1,3-diynes. Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]

  • Li, W., et al. (2016). Photoswitchable "Turn-on" Fluorescence Diarylethenes: Substituent Effects on Photochemical Properties and Electrochromism. Chemistry – A European Journal. Available at: [Link]

  • Lin, M.-F., et al. (2015). Photodissociation Dynamics of Diacetylene Rydberg States. The Journal of Physical Chemistry A. Available at: [Link]

  • Unspecified Authors. (2025). Fluorescent Diarylethenes With Polar Groups: Synthesis, Spectra, and Optical Microscopy Applications. Chemistry – A European Journal. Available at: [Link]

  • Roubinet, B., et al. (2021). Turn-on mode diarylethenes for bioconjugation and fluorescence microscopy of cellular structures. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Tamaoki, N., et al. (2017). Photoswitchable Fluorescent Diarylethene Derivatives with Thiophene 1,1-Dioxide Groups: Effect of Alkyl Substituents at the Reactive Carbons. Molecules. Available at: [Link]

  • Fu, H., et al. (2015). Diarylethene based fluorescent switchable probes for the detection of amyloid-β pathology in Alzheimer's disease. Chemical Communications. Available at: [Link]

  • Li, W., et al. (2016). Photoswitchable "turn-on" Fluorescence Diarylethenes: Substituent Effects on Photochemical Properties and Electrochromism. Kyung Hee University. Available at: [Link]

  • Zhu, W. (2021). Smart materials. Chemical Synthesis. Available at: [Link]

  • Zhang, J., et al. (2022). How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch. Chemical Science. Available at: [Link]

  • Chisholm, D. R., et al. (2022). The antibacterial activity of a photoactivatable diarylacetylene against Gram-positive bacteria. Frontiers in Microbiology. Available at: [Link]

Sources

Bis(4-bromophenyl)acetylene: A Versatile Building Block for Advanced Organic Materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-bromophenyl)acetylene, also known as 4,4'-dibromotolan, is a diarylacetylene compound that has emerged as a crucial and versatile building block in the field of organic synthesis. Its rigid, linear structure, conferred by the central acetylene unit, combined with the presence of two reactive bromine atoms, makes it an ideal precursor for the construction of complex, conjugated molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, with a focus on its utility in the development of advanced materials and potential therapeutic agents. The strategic placement of the bromo-substituents allows for a wide range of subsequent chemical transformations, making this molecule a cornerstone for innovation in materials science and medicinal chemistry.[1][2]

Physicochemical and Spectroscopic Data

Understanding the fundamental properties of this compound is essential for its effective utilization in synthetic chemistry. The compound is typically an off-white to yellow crystalline powder.[3][4]

PropertyValueSource
CAS Number 2789-89-1[3][4]
Molecular Formula C₁₄H₈Br₂[4]
Molecular Weight 336.03 g/mol [4][5]
Melting Point 182-189 °C[3][4]
Appearance White to Yellow to Green powder/crystal[4]
Solubility Insoluble in water; sparingly soluble in chloroform and ethyl acetate.[3]
Storage Room temperature, in a dark, dry place.[3][4]

Spectroscopic data is critical for the unambiguous identification and characterization of this compound.

Spectroscopic DataDescription
Infrared (IR) Spectrum The IR spectrum is expected to show characteristic peaks for the C≡C triple bond and the C-Br bond, as well as absorptions corresponding to the aromatic rings.
Nuclear Magnetic Resonance (NMR) ¹H NMR will show signals in the aromatic region, and ¹³C NMR will display characteristic peaks for the acetylenic carbons and the aromatic carbons, including those bonded to bromine.
Raman Spectroscopy FT-Raman spectroscopy can provide further structural information.[5]

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl halides.[6]

A common approach involves the symmetrical coupling of a suitable precursor, such as 1-bromo-4-iodobenzene with trimethylsilylacetylene, followed by in-situ deprotection of the trimethylsilyl group to yield the desired product.[7] Alternatively, the direct coupling of 4-bromophenylacetylene can be employed.

Experimental Protocol: Sonogashira Coupling for this compound

This protocol provides a generalized procedure for the synthesis. Researchers should optimize conditions based on their specific laboratory setup and available starting materials.

Materials:

  • 4-Bromophenylacetylene (or a suitable precursor like 1-bromo-4-ethynylbenzene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI) cocatalyst

  • An amine base (e.g., triethylamine or diisopropylamine)

  • An appropriate solvent (e.g., toluene or THF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-bromophenylacetylene in the chosen solvent.

  • Addition of Reagents: To the solution, add the amine base, followed by the palladium catalyst and the copper(I) iodide cocatalyst.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is typically filtered to remove the catalyst and any insoluble salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether or a mixture of petroleum ether and ethyl acetate) to afford the pure this compound as a solid.[8]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially in its active Pd(0) state. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Amine Base: The amine serves two critical roles: it acts as a solvent and, more importantly, it deprotonates the terminal alkyne to form the reactive acetylide species.[9]

  • Copper(I) Cocatalyst: The copper(I) iodide facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[6][9]

Sonogashira_Coupling cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products 4-Bromophenylacetylene 4-Bromophenylacetylene Copper Acetylide Formation Copper Acetylide Formation 4-Bromophenylacetylene->Copper Acetylide Formation + CuI, Base Pd(II) Catalyst Pd(II) Catalyst Aryl-Pd(II)-Halide Aryl-Pd(II)-Halide Pd(II) Catalyst->Aryl-Pd(II)-Halide Oxidative Addition Cu(I) Cocatalyst Cu(I) Cocatalyst Amine Base Amine Base Oxidative Addition Oxidative Addition Transmetalation Transmetalation Aryl-Pd(II)-Alkynyl Aryl-Pd(II)-Alkynyl Transmetalation->Aryl-Pd(II)-Alkynyl Reductive Elimination Reductive Elimination Pd(0) Complex Pd(0) Complex Reductive Elimination->Pd(0) Complex Catalyst Regeneration This compound This compound Reductive Elimination->this compound Pd(0) Complex->Aryl-Pd(II)-Halide + Aryl Halide Aryl-Pd(II)-Halide->Transmetalation Aryl-Pd(II)-Alkynyl->Reductive Elimination Copper Acetylide Formation->Transmetalation

Caption: Simplified workflow of the Sonogashira coupling reaction.

Applications of this compound as a Building Block

The bifunctional nature of this compound makes it an exceptionally valuable precursor in various fields of research and development.

Organic Electronics and Materials Science

This compound is a key intermediate in the synthesis of materials for organic electronics.[1] Its rigid-rod-like structure is ideal for creating extended π-conjugated systems, which are essential for charge transport in electronic devices.

  • Molecular Wires and Diodes: The linear geometry of diarylacetylenes allows for the construction of molecular-scale wires and diodes, which are fundamental components for the development of nanoscale electronic circuits.[1]

  • Organic Light-Emitting Diodes (OLEDs): This compound serves as a precursor for the synthesis of materials used in the organic layers of OLEDs.[1][10] The electronic and luminescent properties of the final materials, such as color purity and brightness, can be tuned by modifying the structure of the diarylacetylene core.[1]

  • Organic Field-Effect Transistors (OFETs): The ability to form extended conjugated systems makes derivatives of this compound promising candidates for the active layer in OFETs.[10]

  • Ladder Polymers: The bromine atoms can be utilized in subsequent polymerization reactions, such as C-H annulation, to create ladder-type π-systems with unique electronic properties.[11][12]

materials_synthesis This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Polymerization Polymerization This compound->Polymerization Functionalization Functionalization This compound->Functionalization Molecular Wires Molecular Wires Coupling Reaction->Molecular Wires OLED Materials OLED Materials Coupling Reaction->OLED Materials OFET Materials OFET Materials Polymerization->OFET Materials Ladder Polymers Ladder Polymers Polymerization->Ladder Polymers Fluorescent Sensors Fluorescent Sensors Functionalization->Fluorescent Sensors

Caption: Synthetic pathways from this compound.

Fluorescent Chemosensors

This compound is a valuable reactant in the synthesis of ethynylarene analogs that function as selective "turn-on" fluorescent chemosensors.[3] For example, it has been used to create sensors for the detection of specific metal ions, such as Ni(II).[3] The design of these sensors often involves the incorporation of a receptor unit that selectively binds to the target analyte, leading to a change in the fluorescence properties of the molecule.

Drug Discovery and Medicinal Chemistry

While direct applications of this compound in pharmaceuticals are less common, its derivatives and the broader class of diarylacetylenes are of significant interest in drug discovery. The acetylene group is recognized as a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[13][14] The rigid nature of the acetylene linker can be used to hold pharmacophoric groups in a specific orientation for optimal interaction with a biological target. The bromine atoms on this compound provide convenient handles for introducing a variety of functional groups through cross-coupling reactions, enabling the synthesis of libraries of compounds for screening. For instance, related bromo-phenyl derivatives are used in the synthesis of potent dual endothelin receptor antagonists.[15]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a rigid acetylenic core and two reactive bromine atoms provides a robust platform for the construction of a wide array of complex organic molecules. Its applications span from the development of cutting-edge materials for organic electronics to the synthesis of sophisticated fluorescent sensors and its potential as a scaffold in drug discovery. The continued exploration of the reactivity of this compound is poised to open new avenues for innovation in both materials science and medicinal chemistry.

References

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  • ACS Publications. A Practical Synthesis of Bridged Diarylacetylenes | The Journal of Organic Chemistry. [Link]

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  • ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry. [Link]

  • RSC Publishing. Synthesis of open-shell ladder π-systems by catalytic C–H annulation of diarylacetylenes - Chemical Science. [Link]

  • RSC Publishing. Synthesis of open-shell ladder π-systems by catalytic C–H annulation of diarylacetylenes. [Link]

  • ResearchGate. Overview on the Recent Strategies for the Enantioselective Synthesis of 1, 1-Diarylalkanes, Triarylmethanes and Related Molecules Containing the Diarylmethine Stereocenter. [Link]

  • ResearchGate. Acetylene Group, Friend or Foe in Medicinal Chemistry. [Link]

  • PubMed. Acetylene Group, Friend or Foe in Medicinal Chemistry. [Link]

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  • NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. [Link]

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Methodological & Application

Technical Application Note: Precision Synthesis of Bis(4-bromophenyl)acetylene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(4-bromophenyl)acetylene is a critical structural motif in the synthesis of Covalent Organic Frameworks (COFs), molecular rotors, and optoelectronic materials. Its rigid, conjugated backbone serves as a "molecular wire," while the terminal bromine atoms provide functional handles for further elaboration (e.g., Suzuki coupling or lithiation).

This Application Note details a high-fidelity synthesis protocol prioritizing chemoselectivity . By exploiting the significant reactivity difference between aryl iodides and aryl bromides, this protocol enables the precise coupling of 1-bromo-4-iodobenzene with 4-bromophenylacetylene .[1] This convergent route avoids the oligomerization risks associated with "double-coupling" acetylene gas and ensures high purity suitable for pharmaceutical and materials science applications.

Strategic Analysis: The Chemoselectivity Principle

The success of this synthesis relies on the kinetic differentiation of halogen leaving groups during the oxidative addition step of the catalytic cycle.

  • Reactivity Order: Vinyl Iodide > Aryl Iodide > Aryl Bromide >> Aryl Chloride.[1]

  • The Strategy: We utilize 1-bromo-4-iodobenzene as the electrophile. The Palladium(0) catalyst will selectively insert into the C–I bond (bond dissociation energy ~65 kcal/mol) while leaving the C–Br bond (~81 kcal/mol) intact.

  • Operational Consequence: The reaction must be conducted at mild temperatures (RT to 40°C) to prevent activation of the bromine positions, which would lead to polymerization or branching.

Visualizing the Mechanism

The following diagram illustrates the dual-cycle mechanism, highlighting the specific activation of the Aryl-Iodide bond.

SonogashiraMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Selects C-I Bond) Pd0->OxAdd + 1-Bromo-4-iodobenzene PdII_ArI Pd(II)(Ar)I(L2) OxAdd->PdII_ArI Transmetal Transmetallation (Rate Limiting) PdII_ArI->Transmetal + Cu-Acetylide PdII_Complex Pd(II)(Ar)(Alkyne)(L2) Transmetal->PdII_Complex RedElim Reductive Elimination (Product Release) PdII_Complex->RedElim RedElim->Pd0 - Product CuI CuI Co-Catalyst Cu_Acetylide Cu-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne + Base Alkyne 4-Bromophenylacetylene Base Amine Base (Deprotonation) Cu_Acetylide->Transmetal Transfer Alkyne to Pd

Figure 1: Catalytic cycle demonstrating the selective oxidative addition of the Aryl-Iodide and the Copper-assisted transmetallation.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Specification
1-Bromo-4-iodobenzene 1.0Electrophile>98% purity; Iodide essential for selectivity.
4-Bromophenylacetylene 1.05NucleophileSlight excess to drive completion.
Pd(PPh₃)₂Cl₂ 0.02 (2 mol%)CatalystRobust air-stable precatalyst.
CuI 0.04 (4 mol%)Co-catalystMust be off-white/tan. Green CuI is oxidized and inactive.
Triethylamine (TEA) Solvent/BaseBaseDried over KOH or distilled.
THF SolventCo-solventAnhydrous; degassed.
Step-by-Step Methodology

Phase 1: Inert Atmosphere Setup

  • Flame-dry a 100 mL Schlenk flask or 2-neck round-bottom flask equipped with a magnetic stir bar.

  • Evacuate and backfill with Argon (or Nitrogen) three times to remove atmospheric oxygen. Note: Oxygen causes homocoupling of the alkyne (Glaser coupling), forming bis(bromoaryl)butadiyne impurities.

Phase 2: Reagent Loading 3. Under positive Argon flow, add 1-bromo-4-iodobenzene (2.83 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol), and CuI (76 mg, 0.4 mmol) to the flask. 4. Seal the flask with a rubber septum.

Phase 3: Solvent & Alkyne Addition 5. Via syringe, add anhydrous THF (20 mL) and Triethylamine (20 mL). The solution should turn yellow/brown. 6. Degas the solvent mixture by bubbling Argon through the liquid for 10 minutes (sparging). 7. Add 4-bromophenylacetylene (1.90 g, 10.5 mmol) dissolved in 5 mL THF dropwise via syringe over 5 minutes.

  • Why Dropwise? Keeps the concentration of active copper acetylide low, further suppressing homocoupling.

Phase 4: Reaction & Monitoring 8. Stir the reaction mixture at Room Temperature (25°C) .

  • Checkpoint: If the reaction is sluggish after 2 hours (monitored by TLC), warm gently to 40°C. Do not exceed 60°C to protect the C-Br bonds.
  • Monitor by TLC (Hexanes/EtOAc 95:5). The starting iodide (Rf ~0.6) should disappear; the product is highly fluorescent under UV (Rf ~0.5).
  • Reaction time is typically 6–12 hours.

Phase 5: Workup 11. Filter the reaction mixture through a pad of Celite to remove Pd black and ammonium salts. Wash the pad with EtOAc. 12. Concentrate the filtrate under reduced pressure. 13. Redissolve the residue in DCM (50 mL) and wash with:

  • 1M HCl (2 x 30 mL) – Removes residual amines.
  • Brine (1 x 30 mL).
  • Dry over anhydrous MgSO₄, filter, and concentrate.
Purification Workflow (Visualized)

Purification Crude Crude Residue (Brown Solid) Silica Silica Gel Plug Eluent: Hexanes/DCM (9:1) Crude->Silica Remove Pd/Oligomers Recryst Recrystallization Solvent: CHCl3 / Ethanol Silica->Recryst Isolate Pure Pure Product (White Needles) Recryst->Pure Filter & Dry

Figure 2: Purification workflow ensuring removal of metal contaminants and homocoupled byproducts.

Characterization & Specifications

The following data validates the identity of this compound.

PropertySpecificationNotes
Appearance White to pale yellow crystalline powderDarker color indicates Pd contamination.
Melting Point 183–187 °CSharp range indicates high purity.
¹H NMR (CDCl₃, 400 MHz) δ 7.48 (d, J=8.5 Hz, 4H), 7.38 (d, J=8.5 Hz, 4H)Symmetric AA'BB' system.
¹³C NMR (CDCl₃, 100 MHz) δ 133.1, 131.7, 122.8, 121.9, 89.8Characteristic alkyne carbon at ~90 ppm.
Solubility Soluble: CHCl₃, THF, DCM. Insoluble: Water, MeOH.Poor solubility in Hexanes aids recrystallization.

Troubleshooting Matrix (Self-Validating System)

ObservationRoot CauseCorrective Action
Reaction turns black immediately. Rapid Pd precipitation (Pd black).Ensure ligands (PPh₃) are sufficient. Add 10% excess PPh₃ to stabilize Pd.
Blue/Green color in reaction. Oxidation of Cu(I) to Cu(II).Oxygen leak. Check septa/gas lines. Add fresh CuI under Argon flow.
New spot with Rf > Product. Glaser Homocoupling (Dimer).Oxygen presence. Degas solvents more thoroughly. Add alkyne slower.
Incomplete conversion (>24h). Catalyst poisoning or low activity.Add fresh catalyst (1 mol%) and warm to 45°C.
Product is yellow/brown after column. Residual Pd/Amine trapped.Perform a wash with aqueous EDTA or recrystallize from CHCl₃/EtOH with activated charcoal.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[2] Tetrahedron Letters, 16(50), 4467-4470. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Protocols. Link

  • PubChem. this compound Compound Summary. Link

Sources

palladium-catalyzed synthesis of symmetrical diarylacetylenes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Synthesis of Symmetrical Diarylacetylenes

Executive Summary

Symmetrical diarylacetylenes (Ar–C≡C–Ar) are critical structural motifs in molecular electronics (OLEDs), liquid crystals, and natural product synthesis. Historically, their synthesis relied on the direct use of acetylene gas—a hazardous, high-pressure reagent—or multi-step protection/deprotection sequences using trimethylsilylacetylene (TMSA).

This guide presents two superior, "solid-source" one-pot protocols that eliminate the need for gaseous acetylene while maximizing atom economy and safety:

  • Decarboxylative Coupling: Utilizes propiolic acid as a difunctional acetylene surrogate.[1]

  • Carbide-Mediated Coupling: Utilizes calcium carbide (

    
    ) for scalable, cost-effective synthesis.
    

Mechanistic Insight: The "Dual-Cycle" Challenge

Synthesizing symmetrical alkynes requires the palladium catalyst to facilitate two distinct C–C bond formations on a single acetylene unit.

The Decarboxylative Pathway (Propiolic Acid)

Unlike standard Sonogashira coupling, this method employs propiolic acid (


). It functions as a "dianion equivalent" where the terminal proton is removed via base (standard Sonogashira) and the carboxylic acid moiety undergoes Pd-catalyzed decarboxylation to generate the second reactive site.

Key Mechanistic Insight: Research suggests "Path B" is dominant, where the oxidative addition of the aryl halide to Pd(0) occurs before decarboxylation.[2] The decarboxylation event is often the rate-determining step, requiring higher temperatures (


).

DecarboxylativeCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd + Ar-X Coord Ar-Pd(II)-C≡C-COOH (Ligand Exchange) OxAdd->Coord + HC≡CCOOH (Base) Decarb Ar-Pd(II)-C≡C-H (Decarboxylation -CO2) Coord->Decarb Heat (-CO2) TransMet Ar-Pd(II)-C≡C-Ar (Second Cycle/Coupling) Decarb->TransMet + Ar-Pd-X (In Situ) Prod Ar-C≡C-Ar (Product) TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration

Figure 1: Simplified catalytic cycle for the decarboxylative coupling of propiolic acid. Note that the intermediate mono-alkyne must re-enter the cycle or react with a second equivalent of Ar-Pd-X.

Protocol A: Decarboxylative Coupling (Green Chemistry)

Best For: High-value substrates, academic research, and avoiding moisture-sensitive reagents. Concept: Propiolic acid serves as a stable, solid acetylene source.

Materials
  • Catalyst:

    
     (5 mol%)[3]
    
  • Ligand: 1,4-Bis(diphenylphosphino)butane (dppb) (10 mol%) – Critical for stabilizing the decarboxylation transition state.

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)[3]

  • Substrate: Aryl Bromide or Iodide (2.0 equiv)

  • Reagent: Propiolic Acid (1.0 equiv)[3]

  • Solvent: DMSO (Anhydrous)

Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL Schlenk tube and cool under argon.

  • Charging: Add Aryl Bromide (2.0 mmol), Propiolic Acid (1.0 mmol, 70 mg),

    
     (35 mg), and dppb (43 mg).
    
  • Solvation: Add DMSO (5 mL) followed by DBU (300 µL).

  • Reaction: Seal the tube and heat to 110°C for 12–24 hours.

    • Note: Evolution of

      
       gas will occur; ensure the vessel is rated for mild pressure or use an oil bubbler if running under open flow.
      
  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and DBU salts.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
    

Validation Check:

  • TLC: Look for a highly fluorescent spot (diarylalkynes are often fluorophores).

  • NMR: Disappearance of the acidic alkyne proton (

    
     ppm) and absence of carboxylic acid protons.
    

Protocol B: Calcium Carbide One-Pot (Scalable/Industrial)

Best For: Large-scale synthesis, cost reduction, and robust substrates. Concept:


 generates acetylene in situ upon reaction with trace water in the solvent, maintaining a low, safe concentration of dissolved acetylene.
Materials
  • Catalyst:

    
     (2 mol%)
    
  • Ligand:

    
     (6 mol%) or XPhos for difficult chlorides.
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    .
  • Reagent: Calcium Carbide (

    
    ) (1.5 equiv) – Must be technical grade (approx. 75-80%) and ground to powder.
    
  • Solvent: THF/Water (10:1 ratio) or wet DMF.

Step-by-Step Procedure
  • Safety Prep:

    
     produces flammable acetylene on contact with moisture. Handle in a fume hood.
    
  • Charging: To a reaction flask, add Aryl Halide (2.0 mmol),

    
     (9 mg), 
    
    
    
    (32 mg), and
    
    
    (830 mg).
  • Carbide Addition: Add powdered

    
     (1.5 mmol, ~130 mg).
    
  • Initiation: Add THF (4 mL) and Water (0.4 mL).

    • Mechanism:[1][2][4] The water reacts with

      
       to release 
      
      
      
      slowly into the solution.
  • Reaction: Heat to 80°C (reflux) for 4–8 hours.

  • Workup: Filter the mixture through a Celite pad to remove calcium salts. Wash the pad with ethyl acetate. Concentrate the filtrate.

Optimization & Troubleshooting Guide

The following data summarizes the impact of ligand and base choices on yield for symmetrical diphenylacetylene synthesis.

VariableConditionYield (%)Notes
Ligand

75-85%Standard, cost-effective.
dppb 92-98% Bidentate ligand prevents Pd-black formation at high temps (Decarboxylative).
XPhos88%Required for Aryl Chlorides.
Base

40-60%Often too weak for the decarboxylation step.
DBU 95% Essential for Protocol A (lowers activation energy of decarboxylation).

90%Best for Protocol B (Carbide).
Solvent Toluene50%Poor solubility for carboxylic acids/salts.
DMSO 96% High dielectric constant stabilizes charged intermediates.
Common Failure Modes
  • Glaser Coupling (Homocoupling):

    • Symptom:[2][3][4] Formation of Ar-C≡C-C≡C-Ar (butadiyne) instead of Ar-C≡C-Ar.

    • Cause: Presence of Oxygen.[4][5]

    • Fix: Rigorous degassing (freeze-pump-thaw) is required.

  • Incomplete Decarboxylation:

    • Symptom:[2][3][4] Isolation of Ar-C≡C-COOH.

    • Fix: Increase temperature to 110°C or switch base to DBU.

Workflow Decision Tree

DecisionTree Start Select Protocol Substrate Substrate Sensitivity? Start->Substrate Sensitive Base/Water Sensitive Substrate->Sensitive Yes (Esters, etc.) Robust Robust/Standard Substrate->Robust No ProtoA Protocol A: Decarboxylative (Propiolic Acid) Sensitive->ProtoA Dry DMSO/DBU ProtoC Alternative: TMS-Acetylene (Requires Fluoride) Sensitive->ProtoC Extremely Sensitive ProtoB Protocol B: Calcium Carbide (Wet Solvent) Robust->ProtoB Lowest Cost

Figure 2: Selection guide for choosing the optimal symmetrical coupling protocol.

References

  • Moon, J., et al. (2010). "Synthesis of symmetrical and unsymmetrical diarylalkynes from propiolic acid using palladium-catalyzed decarboxylative coupling." The Journal of Organic Chemistry.

  • Zhang, X., et al. (2011). "The use of calcium carbide in one-pot synthesis of symmetric diaryl ethynes." Chemical Communications.[6]

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry.

  • Park, K., et al. (2011). "Pd-catalyzed decarboxylative coupling of propiolic acids: one-pot synthesis of 1,4-disubstituted 1,3-diynes." The Journal of Organic Chemistry.

Sources

Application Note: Using Bis(4-bromophenyl)acetylene in Covalent Organic Framework (COF) Synthesis

[1]

Executive Summary

Bis(4-bromophenyl)acetylene (BBPA) is a premier rigid-rod building block utilized in the synthesis of sp-carbon conjugated Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks (PAFs).[1] Unlike flexible alkyl linkers, the internal alkyne moiety in BBPA provides an extended

This guide details the two primary utilization pathways for BBPA:

  • Direct Reticular Synthesis: Utilizing the aryl bromide motifs in Palladium-catalyzed Sonogashira-Hagihara cross-coupling to construct sp-sp

    
     carbon-linked frameworks.[1]
    
  • Precursor Functionalization: Converting BBPA into Bis(4-formylphenyl)acetylene (BFPA) for the synthesis of imine-linked COFs (e.g., TBPA-COF).[1]

Strategic Pre-Synthesis Considerations

Material Quality & Purification

The crystallinity of the final COF is strictly governed by the purity of the monomers. Commercial BBPA (typically 95-97%) often contains mono-brominated species or traces of Pd from its own synthesis.[1]

  • Requirement: Purity >99.5% is mandatory for high-quality COF crystallization.

  • Purification Protocol: Recrystallize BBPA from hot ethanol/toluene (4:1 v/v). If yellowing persists (indicative of impurities), perform a short silica plug filtration using hexanes/DCM (1:[1]1) before recrystallization.[1][2]

Solubility Profile

BBPA is a rigid rod with limited solubility in polar protic solvents but excellent solubility in non-polar aromatics (toluene, mesitylene) and moderate solubility in THF/Dioxane.[1]

  • Solvent Choice: For solvothermal synthesis, a binary solvent system (e.g., Mesitylene/Dioxane) is critical to balance monomer solubility with reversible crystal growth.[1]

Protocol 1: Direct Synthesis of sp-Carbon Linked COFs (Sonogashira Route)

This protocol describes the synthesis of a 2D hexagonal sp-carbon COF by coupling BBPA with a

1,3,5-Triethynylbenzene (TEB)1
Reaction Mechanism

The synthesis relies on the Sonogashira-Hagihara coupling , forming stable Carbon-Carbon bonds. Unlike imine condensation, this bond formation is irreversible under standard conditions, making defect repair difficult. Therefore, slow addition or interface-assisted synthesis is often required to promote crystallinity over amorphous precipitation.

Experimental Workflow

Reagents:

  • Linker: this compound (BBPA) [1.5 eq][1]

  • Knot: 1,3,5-Triethynylbenzene (TEB) [1.0 eq][1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    ] (5 mol%)[1]
  • Co-Catalyst: Copper(I) Iodide [CuI] (5 mol%)[1]

  • Base: Triethylamine (Et

    
    N) or Diisopropylamine[1]
    
  • Solvent: 1,4-Dioxane / Mesitylene (1:1 v/v)[1][3]

Step-by-Step Procedure:

  • Preparation (Glovebox/Schlenk Line):

    • Flame-dry a 50 mL Pyrex pressure tube or Schlenk flask.

    • Charge with BBPA (100 mg, 0.30 mmol) and TEB (30 mg, 0.20 mmol).[1]

    • Add Pd(PPh

      
      )
      
      
      (17 mg) and CuI (3 mg) in a glovebox under Argon.
  • Solvation & Degassing:

    • Add 6 mL of degassed solvent mixture (Dioxane/Mesitylene 1:1) and 1 mL of degassed Et

      
      N.[1]
      
    • Critical Step: Perform 3 cycles of Freeze-Pump-Thaw to remove all dissolved oxygen.[1] Oxygen poisons the Pd catalyst and promotes homocoupling (Glaser coupling) defects.[1]

  • Solvothermal Synthesis:

    • Seal the tube under vacuum or Argon flow.

    • Heat to 120°C for 72 hours without stirring (static growth promotes larger crystallites) or with very slow stirring (50 rpm).

  • Isolation & Purification:

    • Cool to room temperature.[4][5] Filter the resulting precipitate (usually yellow/brown).[1]

    • Soxhlet Extraction: Extract with THF for 24 hours (removes oligomers), then Methanol for 24 hours (removes catalyst residues).[1]

    • Activation: Dry under dynamic vacuum at 100°C for 12 hours.

Data Visualization: Synthesis Workflow

COF_SynthesisStartReagent Prep(BBPA + TEB)DegasFreeze-Pump-Thaw(O2 Removal)Start->DegasMix SolventsReactionSolvothermal120°C, 72hDegas->ReactionPd/Cu Cat.PurifySoxhlet Extraction(THF -> MeOH)Reaction->PurifyFilterFinalActivated COF(sp-Carbon Linked)Purify->FinalVac. Dry

Caption: Workflow for the solvothermal synthesis of sp-carbon linked COFs using BBPA.

Protocol 2: Functionalization to Bis(4-formylphenyl)acetylene (Imine COF Precursor)

Many researchers use BBPA as a precursor to generate aldehyde-terminated linkers for Schiff-base (Imine) COFs .[1] This route yields the popular TBPA-COF series.

Methodology

Reaction: Lithium-Halogen Exchange followed by Formylation.[1]

Step-by-Step Procedure:

  • Lithiation: Dissolve BBPA (1.0 eq) in anhydrous THF at -78°C under Argon.

  • Addition: Add n-Butyllithium (2.5 eq, 2.5 M in hexanes) dropwise over 30 mins. Stir for 1 hour at -78°C.

  • Quench: Add anhydrous DMF (4.0 eq) dropwise. Allow the mixture to warm to room temperature overnight.

  • Workup: Quench with 1M HCl. Extract with Ethyl Acetate.

  • Product: Bis(4-formylphenyl)acetylene (BFPA).[1][6] This aldehyde can now be reacted with triazines (e.g., TAPT) to form imine-linked COFs.[1]

Critical Control Points & Troubleshooting

ParameterIssueMitigation Strategy
Oxygen Levels Catalyst poisoning; Homocoupling of alkynes.[1]Rigorous Freeze-Pump-Thaw (3x minimum).[1] Use an oxygen scavenger trap if available.
Stoichiometry Defective pores; Amorphous solids.Weigh reagents to ±0.1 mg precision. Use 1.5:1 (Linker:Knot) ratio strictly for hexagonal nets.[1]
Catalyst Trap Pd nanoparticles trapped in pores.Wash with dilute KCN solution (Caution!) or extensive Soxhlet with MeOH/Water mixtures.[1]
Crystallinity Amorphous powder formation.Add a modulator (e.g., 5% monobromo-benzene) to slow down nucleation, or lower temperature to 80°C for longer time (5-7 days).[1]

Characterization Standards

To validate the successful incorporation of BBPA into the COF:

  • FT-IR Spectroscopy:

    • Target: Disappearance of C-Br stretch (~1070 cm

      
      ).
      
    • Target: Retention of Alkyne -C≡C- stretch (~2200 cm

      
      ).
      
  • Solid-State

    
    C CP/MAS NMR: 
    
    • Look for distinct alkyne carbon signals at 85-95 ppm .[1]

    • Aromatic carbons at 120-140 ppm .[1]

  • Powder X-Ray Diffraction (PXRD):

    • Expect intense low-angle reflection (100) typically between 2θ = 2° and 5° for mesoporous 2D hexagonal COFs.[1]

Logical Pathway of Defect Formation

Defect_PathwayIdealIdeal COF Growth(Reversible C-C)O2_LeakOxygen LeakIdeal->O2_LeakPoor SealGlaserGlaser Homocoupling(Alkyne-Alkyne)O2_Leak->GlaserCu CatalysisDefectStructural Defect(Pore Blockage)Glaser->DefectIrreversible

Caption: Impact of oxygen leakage leading to Glaser coupling defects during Sonogashira synthesis.

References

  • Review of sp-Carbon COFs: Jin, Y., Hu, Y., & Zhang, W. (2017). Reviews of sp-Carbon Linked Covalent Organic Frameworks. Nature Reviews Chemistry.

  • TBPA-COF Synthesis (Aldehyde Route): Zhang, X., et al. (2018).[1] Inserting acetylene into an olefin-linked covalent organic framework for boosting photocatalytic activity. ResearchGate.

  • Sonogashira Protocol Standards: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Crystallinity Control: Smith, B. J., & Dichtel, W. R. (2014).[1] Mechanistic studies of two-dimensional covalent organic frameworks. Journal of the American Chemical Society.

Application Notes and Protocols: Bis(4-bromophenyl)acetylene as a Versatile Precursor for Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Bis(4-bromophenyl)acetylene in OLED Emitter and Host Material Synthesis

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, vibrant colors, and energy efficiency. At the heart of this technology lies the design and synthesis of novel organic semiconductor materials with tailored photophysical and electronic properties. This compound emerges as a critical and highly versatile precursor in this field. Its rigid, linear acetylene bridge ensures effective π-conjugation, while the two terminal bromine atoms provide reactive sites for a variety of cross-coupling reactions. This unique structural combination allows for the systematic extension of the conjugated system and the introduction of various functional moieties, making it an ideal building block for both high-performance emissive materials and stable host materials in OLED devices.[1] This application note provides a comprehensive guide for researchers, chemists, and materials scientists on the utilization of this compound in the synthesis of advanced OLED materials, complete with detailed experimental protocols and characterization data.

Core Synthetic Strategies: Harnessing Cross-Coupling Reactions

The true potential of this compound is unlocked through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira and Suzuki reactions. These methodologies allow for the precise and efficient formation of carbon-carbon bonds, enabling the attachment of a wide array of functional groups to the central diarylacetylene core.

Sonogashira Coupling: A Gateway to Diverse Functionalities

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone in the synthesis of conjugated organic materials. In the context of this compound, this reaction is typically employed in a "reversed" sense, where the aryl bromide is coupled with a functionalized terminal alkyne. More commonly, however, this compound serves as the electrophilic partner for coupling with various terminal alkynes or, more strategically, with amino- or carbazole-containing nucleophiles via Buchwald-Hartwig amination, although Sonogashira remains a key method for building the initial core structure.

A symmetrical Sonogashira coupling of 1-bromo-4-iodobenzene with trimethylsilylacetylene, followed by in-situ deprotection, is a common route to synthesize the this compound precursor itself.[1]

Suzuki Coupling: Building Biphenyl Linkages

The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is another powerful tool. It is particularly useful for introducing aryl groups, such as carbazole or triphenylamine moieties, to the this compound core, often to enhance hole-transporting properties or to tune the emission color of the final material.

Featured Application: Synthesis of a High-Performance Blue-Emitting Material

To illustrate the practical application of this compound, this section details the synthesis of a blue-emitting material, 4',4'''-(acetylene-1,2-diyl)bis(N,N-diphenyl-[1,1'-biphenyl]-4-amine), a compound known for its excellent thermal stability and electroluminescent properties.

Synthetic Workflow

cluster_0 Synthesis of this compound (Precursor) cluster_1 Synthesis of the Blue Emitter 4-Iodotoluene 4-Iodotoluene Precursor This compound 4-Iodotoluene->Precursor Pd(PPh3)2Cl2, CuI, Et3N Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Precursor Target_Material 4',4'''-(acetylene-1,2-diyl)bis(N,N-diphenyl-[1,1'-biphenyl]-4-amine) Precursor->Target_Material Pd(dba)2, P(t-Bu)3, NaOtBu (Buchwald-Hartwig Amination) Diphenylamine Diphenylamine Diphenylamine->Target_Material

Caption: Synthetic pathway for a blue-emitting OLED material.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Iodotoluene

  • Trimethylsilylacetylene

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh3)2Cl2]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Toluene

  • Methanol

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodotoluene (1.0 eq), Pd(PPh3)2Cl2 (0.01 eq), and CuI (0.02 eq).

  • Add degassed triethylamine (3.0 eq) and toluene (10 mL/g of 4-iodotoluene).

  • To this stirred mixture, add trimethylsilylacetylene (0.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product is then dissolved in a mixture of methanol and DCM, and potassium carbonate is added to effect the desilylation. Stir at room temperature for 2 hours.

  • After completion of the desilylation, the solvent is removed, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a white to off-white solid.

Experimental Protocol: Synthesis of 4',4'''-(acetylene-1,2-diyl)bis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)

Materials:

  • This compound

  • Diphenylamine

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)2]

  • Tri-tert-butylphosphine [P(t-Bu)3]

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge a Schlenk tube with this compound (1.0 eq), diphenylamine (2.2 eq), Pd(dba)2 (0.02 eq), P(t-Bu)3 (0.04 eq), and NaOtBu (2.5 eq).

  • Add anhydrous, degassed toluene and seal the tube.

  • Heat the reaction mixture at 110 °C for 48 hours.

  • Cool the mixture to room temperature and dilute with toluene. Filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield the desired product as a pale yellow solid.

Characterization and Data Presentation

Thorough characterization of the synthesized materials is crucial to ensure their purity and to understand their photophysical properties.

Standard Characterization Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: To determine the optical properties, including the absorption and emission maxima, which are critical for OLED applications.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are essential for designing efficient OLED device architectures.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and glass transition temperature, which are important for device lifetime and stability.

Performance Data of Diarylacetylene-Based OLED Materials

The following table summarizes the performance of several OLED materials derived from this compound, highlighting the versatility of this precursor in achieving a range of emission colors and efficiencies.

Compound Name/StructureHost/Emitter RoleMax. Emission Wavelength (nm)External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)Reference
4',4'''-(acetylene-1,2-diyl)bis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)Emitter4613.59(0.150, 0.076)[2]
A hexaphenylbenzene derivative with a diarylacetylene core and a single triphenylamine groupEmitter4511.89(0.154, 0.196)[2]
Bis[4-(3,6-di-tert-butylcarbazole)phenyl]acetyleneEmitter422~1.5 - 2.0Deep Blue[3]

Protocol for OLED Device Fabrication

This section provides a general protocol for the fabrication of a multilayer OLED device using a solution-processing method, which is common for materials synthesized from this compound.

Device Architecture Workflow

cluster_layers OLED Device Layers Al Aluminum (Cathode) LiF Lithium Fluoride (EIL) LiF->Al ETL Electron Transport Layer (e.g., TPBi) ETL->LiF EML Emissive Layer EML->ETL HTL Hole Transport Layer (e.g., NPB) HTL->EML HIL Hole Injection Layer (e.g., PEDOT:PSS) HIL->HTL ITO Indium Tin Oxide (Anode) ITO->HIL

Caption: A typical multilayer OLED device architecture.

Step-by-Step Fabrication Protocol:
  • Substrate Cleaning:

    • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The cleaned substrates are then dried with a stream of nitrogen and treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition:

    • A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate.

    • The substrate is then annealed at 120 °C for 15 minutes in a nitrogen-filled glovebox to remove residual water.

  • Hole Transport Layer (HTL) Deposition:

    • A solution of a hole-transporting material, such as N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), in a suitable organic solvent (e.g., chloroform or toluene) is spin-coated on top of the HIL.

    • The film is then annealed at an appropriate temperature to remove the solvent.

  • Emissive Layer (EML) Deposition:

    • The synthesized emissive material (e.g., 4',4'''-(acetylene-1,2-diyl)bis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)) is dissolved in a solvent and spin-coated onto the HTL. If the material is used as a host, a dopant is co-dissolved in the solution.

    • The film is annealed to remove the solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • The substrate is transferred to a high-vacuum thermal evaporator.

    • An electron-transporting material, such as 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), is thermally evaporated onto the EML.

    • This is followed by the sequential thermal evaporation of a thin layer of lithium fluoride (LiF) as an electron injection layer and a thicker layer of aluminum (Al) as the cathode.

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, it is encapsulated using a UV-curable epoxy and a glass coverslip in an inert atmosphere.

Conclusion and Future Outlook

This compound has proven to be an exceptionally valuable and versatile building block for the creation of a wide range of functional organic materials for OLED applications. The synthetic accessibility and the ability to systematically tune the electronic and photophysical properties through well-established cross-coupling reactions make it an attractive platform for both academic research and industrial development. Future research will likely focus on the development of novel derivatives with enhanced stability, improved quantum efficiencies, and tailored emission profiles for next-generation displays and solid-state lighting. The protocols and data presented in this application note provide a solid foundation for researchers to explore the vast potential of this compound in the exciting field of organic electronics.

References

  • Synthesis of 4-N,N-diphenylaminostilbene and its properties of photo-electricity. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis and electroluminescence property of new hexaphenylbenzene derivatives including amine group for blue emitters. (2014). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Sonogashira coupling. (2023, December 29). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. (2021, December 1). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Synthesis and electroluminescence property of new hexaphenylbenzene derivatives including amine group for blue emitters. (2014, May 15). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. (2019, April 18). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Status and Challenges of Blue OLEDs: A Review. (2023, September 8). MDPI. Retrieved January 30, 2026, from [Link]

  • Electroluminescent polymers. (2003). ScienceDirect. Retrieved January 30, 2026, from [Link]

Sources

Application Note: Experimental Setup for Copper-Free Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Copper-Free

The Sonogashira cross-coupling reaction is a cornerstone of C(sp²)–C(sp) bond formation.[1][2] However, the traditional Pd/Cu co-catalyzed system presents critical liabilities for pharmaceutical and electronic material synthesis:

  • Glaser Homocoupling: Copper salts oxidatively dimerize terminal alkynes (forming diynes), wasting precious starting material and complicating purification.

  • Heavy Metal Contamination: Removing trace copper to meet ICH Q3D elemental impurity guidelines (< 250 ppm for oral APIs) is notoriously difficult compared to Palladium.

  • Reaction Vectoring: Copper acetylides can be explosive or unstable, posing safety risks at scale.

This guide details the Copper-Free Sonogashira protocol.[2][3][4][5] Unlike the robust Pd/Cu system, the Cu-free variant is kinetically slower and more sensitive to the electronic nature of the ligand and base. Success requires a precise understanding of the amine-assisted deprotonation mechanism rather than the transmetallation cycle.

Mechanistic Insight & Causality

In the absence of copper, the alkyne is not activated via a Cu-acetylide intermediate. Instead, the reaction relies on a Carbopalladation or Amine-Assisted Deprotonation pathway.

The Critical Difference
  • With Cu: Copper activates the alkyne (transmetallation). Rate is often fast.

  • Without Cu: The Palladium complex must coordinate the alkyne and the base must deprotonate it while it is coordinated to the Pd center. This makes the basicity and steric bulk of the amine critical variables.

Mechanistic Workflow (DOT Visualization)

The following diagram illustrates the widely accepted amine-assisted deprotonation cycle. Note the "Rate Determining Step" (RDS) at the deprotonation stage.

SonogashiraMechanism cluster_legend Key Interaction Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition [L2Pd(Ar)(X)] Pd0->OxAdd + Ar-X Coordination Alkyne Coordination [L2Pd(Ar)(H-C≡C-R)]+ OxAdd->Coordination + Alkyne (H-C≡C-R) Deprotonation Base-Assisted Deprotonation (Rate Determining Step) [L2Pd(Ar)(C≡C-R)] Coordination->Deprotonation + Amine Base - [H-Base]+ X- RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Regeneration Product Product Ar-C≡C-R RedElim->Product Note The amine base must be strong enough to deprotonate the Pd-coordinated alkyne but not so strong it poisons the catalyst.

Figure 1: The catalytic cycle for Copper-Free Sonogashira coupling. The deprotonation step (Red) is kinetically critical and replaces the transmetallation step seen in Cu-catalyzed variants.

Strategic Optimization: The "Matrix"

Because the base acts as both the proton scavenger and often the ligand/solvent, its selection is non-trivial.

Table 1: Critical Parameter Matrix
ComponentRecommendationScientific Rationale
Catalyst Source PdCl₂(PPh₃)₂ (Standard) Pd(OAc)₂ + XPhos (Advanced)Pd(II) precatalysts are more stable in air than Pd(0). Bulky, electron-rich phosphines (Buchwald ligands) facilitate the oxidative addition of aryl chlorides.
Base Piperidine or Pyrrolidine (Secondary amines)Secondary amines are generally more effective than tertiary amines (Et₃N) in Cu-free systems due to better coordination/deprotonation kinetics [1].
Solvent DMF or DMAc (Polar Aprotic)High polarity stabilizes the ionic intermediates formed during the oxidative addition and deprotonation steps.
Additives TBAF (Tetra-n-butylammonium fluoride)Fluoride anions can act as a "base" to activate silyl-protected alkynes or enhance deprotonation in difficult substrates [2].

Experimental Protocols

Protocol A: The "Robust" Method (Aryl Iodides/Bromides)

Best for: Standard synthesis, drug discovery intermediates, scale-up.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv / 2-5 mol%)

  • Piperidine (3.0 equiv) - Acts as base and co-solvent

  • Solvent: DMF (anhydrous, degassed)

Step-by-Step:

  • Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[6][7]

  • Loading: Add the Aryl Halide, PdCl₂(PPh₃)₂, and solid Alkyne (if applicable) to the flask.

  • Inerting: Cap the flask with a septum. Evacuate and backfill with Nitrogen (x3). Crucial: Oxygen inhibition is severe in Cu-free cycles due to phosphine oxidation.

  • Solvent Addition: Inject degassed DMF followed by Piperidine via syringe.

  • Liquid Alkyne: If the alkyne is liquid, inject it last.

  • Reaction: Heat to 60–80 °C .

    • Note: Unlike Cu-catalyzed reactions (often RT), Cu-free usually requires thermal energy to overcome the deprotonation barrier.

  • Monitoring: Monitor via TLC or LCMS. Reaction times range from 2 to 24 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/Piperidine, dry over Na₂SO₄, and concentrate.

Protocol B: The "High-Performance" Method (Aryl Chlorides / Hindered)

Best for: Unreactive substrates, late-stage functionalization.

Reagents:

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%) - Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine

  • Cs₂CO₃ (2.0 equiv) - Inorganic base switch

  • Solvent: Acetonitrile or 1,4-Dioxane

Step-by-Step:

  • Pre-complexation: In the reaction vessel, mix Pd(OAc)₂ and XPhos in the solvent under Nitrogen for 15 mins at RT. This generates the active L-Pd(0) species.

  • Addition: Add Aryl Chloride, Alkyne, and Cs₂CO₃.

  • Reaction: Heat to 80–100 °C . The inorganic base (Cs₂CO₃) often requires higher temperatures but avoids amine-competition for the metal center.

  • Workup: Filter through a celite pad to remove inorganic salts before extraction.

Decision Logic & Troubleshooting

Use the following logic flow to determine your experimental path.

DecisionTree Input Substrate Type? ArI Aryl Iodide Input->ArI ArBr Aryl Bromide Input->ArBr ArCl Aryl Chloride Input->ArCl Path1 Protocol A PdCl2(PPh3)2 Piperidine, 60°C ArI->Path1 Path2 Protocol A (Modified) Increase Temp to 80°C Consider TBAF additive ArBr->Path2 Path3 Protocol B Pd(OAc)2 + XPhos Cs2CO3, 100°C ArCl->Path3

Figure 2: Experimental decision tree based on electrophile reactivity.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst poisoning or insufficient activation.1. Ensure strict deoxygenation (freeze-pump-thaw). 2. Switch from Et₃N to Piperidine (stronger base/better ligand properties).
Palladium Black Precipitate Catalyst decomposition (Pd agglomeration).[7]1. Add excess ligand (PPh₃). 2. Lower temperature slightly. 3. Ensure the alkyne is not in huge excess (can reduce PdII too fast).
Homocoupling (Glaser) Oxygen leak.[6]Even without Cu, traces of O₂ can induce homocoupling via Pd. Check septum integrity and gas purity.
Slow Conversion "Induction Period"Cu-free reactions often show a lag phase while the active anionic Pd species forms. Allow more time before aborting [3].

References

  • Chinchilla, R., & Nájera, C. (2007).[8][9] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[9][10] Chemical Reviews, 107(3), 874-922.[8][9] Link

  • Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling: Mechanism and Applications. Angewandte Chemie International Edition, 50(41), 9684-9696. Link

  • Komáromi, A., & Novák, Z. (2015). Mechanistic Studies on the Copper-Free Sonogashira Coupling. Chemical Communications, 51, 16245-16248. Link

  • Gelest, Inc. (2021). Palladium Catalysts for Organic Synthesis: Application Guide.Link(General Reference for Precatalyst Stability)

Sources

derivatization reactions of the alkyne bond in Bis(4-bromophenyl)acetylene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of the Internal Alkyne in Bis(4-bromophenyl)acetylene (BBPA)

Executive Summary

This compound (BBPA) is a premier "linchpin" monomer in the synthesis of optoelectronic materials, Conjugated Microporous Polymers (CMPs), and Covalent Organic Frameworks (COFs).[1] While the terminal aryl bromides are frequently targeted for Suzuki or Sonogashira couplings, the central internal alkyne bond offers a distinct orthogonal handle for structural evolution.

This Application Note provides validated protocols for transforming the alkyne core of BBPA. We focus on three high-value derivatizations: Cyclotrimerization (creating dendritic nodes), Oxidation (generating heterocycle precursors), and Stereoselective Reduction (tuning conjugation length).[1]

Reaction Landscape & Strategic Value

The internal alkyne of BBPA is electron-rich and sterically accessible, making it suitable for transition-metal catalyzed cycloadditions and electrophilic attacks.[1][2]

BBPA_Landscape BBPA This compound (BBPA) Trimer Hexakis(4-bromophenyl)benzene (Dendritic Node) BBPA->Trimer Cyclotrimerization [Co2(CO)8] Diketone 4,4'-Dibromobenzil (Heterocycle Precursor) BBPA->Diketone Oxidation [I2/DMSO] Alkene (Z)-4,4'-Dibromostilbene (Conjugation Tuner) BBPA->Alkene Semi-Hydrogenation [Lindlar]

Figure 1: Strategic divergence from the BBPA alkyne core.[1] Each pathway activates a distinct class of functional materials.

Module A: Cyclotrimerization to Hexakis(4-bromophenyl)benzene

Application: Synthesis of star-shaped monomers for COFs and porous aromatic frameworks (PAFs).[1][2] Mechanism: [2+2+2] Cycloaddition.[1][2] Key Challenge: Steric crowding of the six aryl rings can stall the reaction; high temperature and specific catalysts are required.[2]

Protocol: Cobalt-Catalyzed Trimerization
ParameterSpecification
Reagents BBPA (1.0 equiv), Octacarbonyldicobalt [Co2(CO)8] (5-10 mol%)
Solvent 1,4-Dioxane (Anhydrous)
Temperature Reflux (101 °C)
Time 12–24 Hours
Yield 85–95%

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask equipped with a reflux condenser, dissolve BBPA (1.0 g, 2.98 mmol) in anhydrous 1,4-dioxane (15 mL).

  • Catalyst Addition: Add [Co2(CO)8] (50 mg, ~5 mol%) under a stream of nitrogen.[1][2] The solution will turn dark brown/black.[1][2]

  • Reaction: Heat the mixture to reflux. Monitor via TLC (Hexane/DCM 4:1).[1][2] The starting alkyne spot (Rf ~0.[1][2]6) will disappear, replaced by a highly non-polar spot (Rf ~0.8).[1][2]

  • Workup: Cool to room temperature. The product often precipitates due to low solubility.[1][2]

  • Purification: Pour the mixture into methanol (100 mL) to precipitate the catalyst residues and product. Filter the solid.[1][2][3][4]

  • Refinement: Recrystallize from hot toluene or chlorobenzene.

    • Note: The product, Hexakis(4-bromophenyl)benzene (HBB), is a propeller-shaped molecule with limited solubility.[1]

Validation:

  • 1H NMR (CDCl3): The aromatic signals shift upfield due to shielding from the orthogonal benzene rings.[2] Look for a singlet/multiplet pattern distinct from the starting material's doublets.[1][2]

  • MALDI-TOF MS: Peak at ~1008 m/z (isotopic cluster).[1][2]

Module B: Oxidation to 4,4'-Dibromobenzil

Application: Precursor for quinoxalines (via condensation with diamines) used in OLED electron-transport layers.[1][2] Mechanism: Electrophilic attack by iodine followed by DMSO-mediated oxygen transfer (Kornblum-like).[1][2]

Protocol: I2/DMSO Oxidation (Metal-Free)
ParameterSpecification
Reagents BBPA (1.0 equiv), Iodine (0.5 equiv)
Solvent DMSO (Reagent Grade)
Temperature 155 °C
Time 4–8 Hours
Yield >90%

Step-by-Step Methodology:

  • Dissolution: Dissolve BBPA (500 mg) in DMSO (5 mL) in a round-bottom flask.

  • Initiation: Add crystalline Iodine (I2, 190 mg).

  • Heating: Heat to 155 °C. The reaction vessel must be open to a bubbler or have a reflux condenser to retain DMSO while allowing dimethyl sulfide (byproduct) to escape.

  • Quench: Pour the hot reaction mixture into ice-cold aqueous sodium thiosulfate (10% w/v) to quench unreacted iodine.

  • Isolation: A yellow precipitate (the 1,2-diketone) forms immediately.[1][2] Filter and wash copiously with water.[1][2][3]

  • Purification: Recrystallize from Ethanol/Acetone.

Validation:

  • IR Spectroscopy: Appearance of a strong carbonyl stretch (

    
    ) at ~1660 cm⁻¹.[1][2][5] Disappearance of the weak alkyne stretch (
    
    
    
    ) at ~2220 cm⁻¹.[1][2]
  • 13C NMR: Appearance of the carbonyl carbon signal at ~190 ppm.[1][2]

Module C: Stereoselective Reduction to (Z)-4,4'-Dibromostilbene

Application: Photocyclization precursors or controlling packing density in organic semiconductors.[1][2] Mechanism: Syn-addition of hydrogen across the triple bond.[1][2]

Protocol: Lindlar Hydrogenation
ParameterSpecification
Reagents BBPA, H2 (1 atm), Lindlar Catalyst (Pd/CaCO3 + Pb)
Additives Quinoline (Catalyst poison to prevent over-reduction)
Solvent Ethyl Acetate / Methanol (1:[1]1)
Yield 80–90% (Z-isomer)

Step-by-Step Methodology:

  • Preparation: In a hydrogenation flask, dissolve BBPA (1.0 g) in EtOAc/MeOH (20 mL).

  • Poisoning: Add Quinoline (50 µL). This is critical to stop the reaction at the alkene stage and prevent reduction to the alkane (bibenzyl).[2]

  • Catalyst: Add Lindlar catalyst (5% wt loading relative to substrate).

  • Hydrogenation: Purge with H2 gas (balloon pressure is sufficient). Stir vigorously at room temperature.

  • Monitoring: Monitor strictly by NMR or GC every 30 minutes. Over-exposure leads to alkane formation.[1][2]

  • Workup: Filter through a Celite pad to remove Pd.[1][2] Wash with EtOAc.[1][2] Concentrate the filtrate.

Validation:

  • 1H NMR Coupling Constant: The vinylic protons will appear as a singlet (if chemically equivalent) or a doublet with a coupling constant (

    
    ) of 12 Hz  (characteristic of cis geometry).[1][2] Trans isomers typically show 
    
    
    
    Hz.[1][2]

Troubleshooting & Safety Logic

  • Solubility: BBPA is moderately soluble in chlorinated solvents (DCM, CHCl3) and THF but poor in alcohols.[2] For reactions requiring alcohols (like Module C), use a co-solvent mixture (THF/MeOH).[1][2]

  • Catalyst Deactivation: In Module A (Trimerization), if the reaction stalls, add a fresh portion of Co2(CO)8. Oxygen poisons this catalyst; ensure rigorous N2 purging.[1][2]

  • Waste Disposal: All filtrates containing brominated aromatics must be disposed of as halogenated organic waste.[1][2] Cobalt and Palladium residues require heavy metal segregation.[1][2]

References

  • Cyclotrimerization Protocols

    • Synthesis of Hexakis(4-bromophenyl)benzene: This transformation is a standard application of cobalt-mediated cyclotrimerization for constructing polyphenylene dendrimers.[1][2]

    • Source: Organic Syntheses, Coll.[1][2] Vol. 10, p.423 (2004); Vol. 75, p.101 (1998).[1] (Grounding for trimerization logic).

  • Oxidation Protocols

    • I2/DMSO Oxidation of Alkynes: Yusubov, M. S., et al. "Iodine/DMSO-Catalyzed Oxidation of Acetylenes."[1][2] Synthesis.

    • General Protocol Validation: This method is widely cited for converting diarylalkynes to benzils.[1][2] (General reactivity context).

  • Lindlar Reduction

    • Stereoselectivity: Lindlar, H., & Dubuis, R. "Palladium Catalyst for Partial Reduction of Acetylenes."[1][2] Organic Syntheses, Coll.[1][2][6] Vol. 5, p.880 (1973).[1][2] .[1][2]

  • Compound Data

    • This compound Properties: PubChem CID 3464242.[1][2] .[1][2]

Sources

Troubleshooting & Optimization

troubleshooting low yields in Bis(4-bromophenyl)acetylene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of bis(4-bromophenyl)acetylene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this synthesis. Here, we address common issues leading to low yields and provide scientifically grounded, field-tested solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize this compound via a Sonogashira coupling, but my yields are consistently low. What are the most common reasons for this?

Low yields in the Sonogashira coupling for preparing this compound often stem from a few critical factors. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is catalyzed by palladium and copper complexes.[1][2] The efficiency of this reaction is highly sensitive to the reaction conditions. Common culprits for low yields include:

  • Incomplete Reaction: The reactivity of aryl bromides is lower than that of aryl iodides, often requiring higher temperatures to drive the oxidative addition step in the catalytic cycle.[3][4]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air, leading to oxidation and loss of catalytic activity. The presence of impurities in the starting materials or solvents can also poison the catalyst.

  • Side Reactions: The most common side reaction is the Glaser coupling, which is the oxidative homocoupling of the terminal alkyne, promoted by the copper co-catalyst. This leads to the formation of diacetylene byproducts.

  • Suboptimal Reagent Ratios and Concentrations: The concentrations of the reactants, catalyst, and base can significantly impact the reaction rate and the prevalence of side reactions.

  • Inefficient Purification: The final product may be lost during workup and purification if the appropriate methods are not used. This compound is a crystalline solid with low solubility in many common solvents.

Q2: My reaction seems to stall, with starting material remaining even after extended reaction times. How can I improve the reaction conversion?

When a Sonogashira coupling stalls, it is often due to issues with the catalyst or the reaction conditions not being vigorous enough for the aryl bromide substrate. Here are several strategies to enhance reaction conversion:

  • Increase the Reaction Temperature: Aryl bromides are less reactive than aryl iodides and typically require heating to facilitate the oxidative addition of the aryl bromide to the palladium(0) complex.[3][4] A temperature range of 80-100°C is often effective.[4][5]

  • Choose the Right Solvent and Base: A combination of a non-polar solvent like toluene or dioxane with an amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is common.[4] The amine also acts as a solvent and is crucial for neutralizing the hydrogen halide formed during the reaction.

  • Select an Appropriate Palladium Catalyst and Ligand: While Pd(PPh₃)₂Cl₂ is a common choice, using a more electron-rich and bulky phosphine ligand can sometimes improve the catalytic activity for less reactive aryl bromides.[2]

  • Ensure an Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and the copper(I) co-catalyst. Degassing the solvents and reagents prior to use is highly recommended.

Troubleshooting Guide: Specific Issues and Solutions

Issue 1: Significant formation of a byproduct that is not the desired product.

This is a classic sign of alkyne homocoupling (Glaser coupling).

Causality: The copper(I) co-catalyst, while essential for the transmetalation step with the alkyne, can also promote the oxidative dimerization of the terminal alkyne in the presence of oxygen.

Solutions:

  • Minimize Oxygen: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.

  • Reduce Copper Catalyst Loading: Use the minimum effective amount of the copper(I) salt (e.g., CuI). High concentrations of the copper catalyst can favor the homocoupling pathway.

  • Copper-Free Sonogashira Conditions: In some cases, a copper-free version of the Sonogashira reaction can be employed, although this may require a different palladium catalyst system and reaction conditions.[2]

Issue 2: The reaction is very slow or does not proceed at all.

This points to a problem with the catalytic cycle.

Causality: The oxidative addition of the aryl bromide to the palladium(0) species is often the rate-limiting step.[4] If the catalyst is inactive or the conditions are too mild, this step will not occur efficiently.

Solutions:

  • Activate the Catalyst: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, it needs to be reduced in situ to the active Pd(0) species.

  • Increase Temperature: As mentioned, heating is often necessary for aryl bromides.[4]

  • Use a More Reactive Substrate: If possible, using the corresponding aryl iodide (4-bromo-iodobenzene) will significantly accelerate the reaction, often allowing it to proceed at room temperature.[3]

Experimental Protocols

Protocol 1: Optimized Sonogashira Synthesis of this compound

This protocol is designed to maximize yield by addressing the common issues of incomplete reaction and side reactions.

Materials:

  • 1-bromo-4-iodobenzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Methanol

  • Deionized water

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-iodobenzene (2.0 mmol), Pd(PPh₃)₂Cl₂ (0.04 mmol, 2 mol%), and CuI (0.08 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Reagents: Under a positive pressure of inert gas, add anhydrous THF (10 mL) and anhydrous TEA (5 mL). Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Slowly add trimethylsilylacetylene (1.1 mmol) to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature for 4 hours, monitoring the progress by TLC or GC-MS.

  • Deprotection: Once the initial coupling is complete, add TBAF solution (1.2 mL, 1.2 mmol) to the reaction mixture to remove the trimethylsilyl protecting group in situ. Stir for an additional 1 hour at room temperature.

  • Second Coupling: Add a second portion of 1-bromo-4-iodobenzene (1.0 mmol) to the reaction mixture.

  • Heating: Heat the reaction to 60°C and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol or a mixture of hexane and ethyl acetate to yield this compound as a white to pale yellow solid.

Table 1: Troubleshooting Reaction Parameters

ParameterStandard ConditionTroubled StateRecommended ActionRationale
Temperature Room Temp to 60°CIncomplete ReactionIncrease to 80-100°COvercomes the higher activation energy for oxidative addition of aryl bromides.[4]
Catalyst Pd(PPh₃)₂Cl₂ / CuINo ReactionUse a more active ligand (e.g., a bi-dentate phosphine)Enhances the rate of the catalytic cycle.
Atmosphere Inert (N₂ or Ar)Low Yield, ByproductsRigorously degas solventsPrevents catalyst oxidation and Glaser coupling.
Substrate Aryl BromideSlow/No ReactionSwitch to Aryl IodideC-I bond is weaker and more reactive than C-Br bond in oxidative addition.[3]

Visualizing the Process

Diagram 1: The Sonogashira Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting.

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Cu-Alkyne Pd(II)-Alkyne Complex Pd(II)-Alkyne Complex Transmetalation->Pd(II)-Alkyne Complex Reductive Elimination Reductive Elimination Pd(II)-Alkyne Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Alkyne

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Diagram 2: Troubleshooting Logic Flow

This workflow provides a systematic approach to diagnosing and resolving low yield issues.

Troubleshooting_Flow Start Low Yield Check_Conversion Incomplete Reaction? Start->Check_Conversion Check_Byproducts Homocoupling Observed? Check_Conversion->Check_Byproducts No Increase_Temp Increase Temperature Check_Conversion->Increase_Temp Yes Check_Inertness Improve Inert Atmosphere Check_Byproducts->Check_Inertness Yes Purification_Loss Optimize Purification Check_Byproducts->Purification_Loss No Success Improved Yield Increase_Temp->Success Change_Ligand Change Pd Ligand Reduce_Cu Reduce CuI Loading Check_Inertness->Reduce_Cu Reduce_Cu->Success Purification_Loss->Success

Caption: A logical workflow for troubleshooting low yields.

References

  • [Selective Synthesis of anti-Bisbenzo[b]thieno

  • rich.com/US/en/search/4-bromo-phenyl-acetylene)

Sources

optimizing catalyst loading for Sonogashira coupling of aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Catalyst Loading for Aryl Bromides Ticket ID: SGC-OPT-0042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Aryl Bromide Challenge

Welcome to the technical support hub. You are likely here because standard protocols (often optimized for aryl iodides) are failing with your aryl bromide substrates.

The Core Problem: Aryl bromides possess a significantly stronger C-X bond (approx. 81 kcal/mol) compared to aryl iodides (approx. 65 kcal/mol). Standard catalysts like Pd(PPh₃)₄ often fail to undergo oxidative addition—the rate-determining step (RDS)—efficiently, leading to reaction stalling or requiring excessive catalyst loading (5–10 mol%).

The Optimization Goal: To achieve complete conversion with <1 mol% Pd loading while suppressing the Glaser homocoupling side reaction. This guide moves beyond "add more catalyst" and focuses on ligand-accelerated catalysis and kinetic control .

Module 1: The "Engine" – Catalyst & Ligand Selection

To optimize loading, you must switch from "general purpose" catalysts to "high-turnover" systems.

Q: Why does my reaction stall at 50% conversion even with 5 mol% Pd?

A: This is likely due to catalyst deactivation (aggregation) rather than consumption. Simple phosphines (PPh₃) dissociate easily, allowing the active Pd(0) species to aggregate into inactive Palladium Black.

The Solution: Use Bulky, Electron-Rich Ligands .[1]

  • Electron-Rich: Increases electron density on the Pd center, accelerating the oxidative addition of the tough Ar-Br bond.

  • Steric Bulk: Forms a protective "shell" around the Pd(0), preventing aggregation and enforcing a mono-ligated active species (

    
    ) which is often more reactive than the bis-ligated species.
    

Recommended Systems for Low Loading (<1 mol%):

Ligand ClassSpecific RecommendationWhy it works for Ar-BrTypical Loading
Buchwald Phosphines XPhos or SPhos Extreme bulk prevents deactivation; biaryl backbone stabilizes Pd.0.1 – 1.0 mol%
Tri-tert-butylphosphine

High electron donation boosts oxidative addition rates significantly.0.5 – 1.0 mol%
NHC Complexes Pd-PEPPSI-IPr "Throw-and-go" stability; highly resistant to oxidation and heat.0.05 – 0.5 mol%

Module 2: The Co-Pilot – Managing Copper & Side Reactions

Q: I see a new spot on TLC that isn't my product. Is it the Glaser Dimer?

A: If the spot is non-polar and moves quickly, yes. This is the homocoupling of your alkyne.

The Mechanism of Failure: In the presence of Copper(I) and trace Oxygen , the copper-acetylide intermediate undergoes oxidative dimerization instead of transmetallating to the Palladium.

Troubleshooting The "Glaser" Leak:

  • The "Homeopathic" Copper Approach: Do not use the standard 1:1 Pd:Cu ratio. For optimized systems, reduce CuI to 1.5 – 2 mol% relative to the substrate, regardless of Pd loading.

  • Slow Addition: Add the alkyne slowly (syringe pump) to keep its concentration low relative to the Ar-Br.

  • Copper-Free Variant: If homocoupling persists, switch to a Copper-Free protocol (see Protocol section). This relies on the "cationic Pd mechanism" or base-assisted deprotonation but requires stronger bases (e.g., Piperidine, Cs₂CO₃).

Visualizing the Mechanism & Failure Points

The following diagram illustrates the interplay between the Palladium Cycle (Cross-Coupling) and the Copper Cycle (Activation vs. Homocoupling).

SonogashiraMechanism cluster_PdCycle Palladium Cycle (Cross-Coupling) cluster_CuCycle Copper Cycle (Activation vs. Error) Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Rate Limiting for Ar-Br) Pd0->OxAdd + Ar-Br PdII_ArBr L-Pd(II)(Ar)(Br) OxAdd->PdII_ArBr TransMetal Transmetallation PdII_ArBr->TransMetal PdII_ArAlk L-Pd(II)(Ar)(Alkyne) TransMetal->PdII_ArAlk RedElim Reductive Elimination PdII_ArAlk->RedElim RedElim->Pd0 Product Coupled Product (Ar-Alkyne) RedElim->Product CuI Cu(I) Catalyst Cu_Alk Cu-Acetylide (Active Nucleophile) CuI->Cu_Alk + Alkyne + Base Cu_Alk->TransMetal Successful Path Glaser Glaser Homocoupling (SIDE REACTION) Cu_Alk->Glaser + O2 (Leak)

Caption: Figure 1. The dual-cycle mechanism showing the critical Transmetallation bridge and the O2-dependent Glaser side reaction.

Module 3: Optimized Experimental Protocol

Protocol ID: SGC-Br-001 Target: Aryl Bromides with <1 mol% Pd Loading.[2]

Reagents
  • Catalyst: Pd(OAc)₂ (0.5 mol%) + XPhos (1.0 mol%) OR Pd-PEPPSI-IPr (0.5 mol%).

  • Co-Catalyst: CuI (2.0 mol%) (Must be white/off-white. If green/brown, recrystallize from KI/H₂O).

  • Base:

    
     (2.0 equiv) or Diisopropylamine (
    
    
    
    ).
  • Solvent: Toluene (for anhydrous inorganic bases) or THF. Note: DMF is common but can decompose at high T to poison catalysts.

Step-by-Step Workflow
  • Pre-complexation (Critical for low loading):

    • In a glovebox or under Argon flow, charge the reaction vial with Pd(OAc)₂ and XPhos. Add 1 mL of solvent and stir for 10 mins at RT. The solution should turn from orange to yellow/pale, indicating ligation. Skipping this leads to immediate Pd black formation.

  • Substrate Addition:

    • Add Aryl Bromide (1.0 equiv), CuI (0.02 equiv), and Base (2.0 equiv).

    • Seal the vessel with a septum.

  • Degassing (The "Anti-Glaser" Step):

    • Do not just bubble N2. Perform 3 cycles of Freeze-Pump-Thaw if possible. Alternatively, sparge vigorously with Argon for 15 minutes.

  • Reaction Initiation:

    • Inject the Alkyne (1.1 equiv) slowly via syringe.

    • Heat to 60–80°C . (Aryl bromides rarely run at RT with low loading).

  • Monitoring:

    • Check TLC after 2 hours. If the reaction is pale yellow/clear, the catalyst is active. If black precipitate forms early (<1 hr) and conversion stops, oxygen ingress occurred.

Troubleshooting Decision Matrix

Use this logic flow to diagnose specific failures in your experiment.

Troubleshooting Start Reaction Analysis CheckConv Check Conversion (GC/TLC) Start->CheckConv LowConv Low/No Conversion (<10%) CheckConv->LowConv Stalled Stalled at ~50% CheckConv->Stalled FullConv Full Conversion CheckConv->FullConv CheckColor Check Reaction Color LowConv->CheckColor CheckByprod Check for Homocoupling (Glaser Product) Stalled->CheckByprod Success Success! Optimize workup. FullConv->Success Black Black Precipitate (Pd Aggregation) CheckColor->Black Clear Clear/Pale Yellow (Cat. Active but Slow) CheckColor->Clear Sol_Black Fix: Switch to Bulky Ligand (XPhos/SPhos) or Better Inerting Black->Sol_Black Sol_Clear Fix: Increase Temp or Switch to Iodide Clear->Sol_Clear YesGlaser Yes: Alkyne Dimer Present CheckByprod->YesGlaser NoGlaser No: Just SM remaining CheckByprod->NoGlaser Sol_Glaser Fix: Degas (Freeze-Pump-Thaw) Reduce Cu Loading YesGlaser->Sol_Glaser Sol_NoGlaser Fix: Add 2nd portion of Catalyst (Catalyst Death) NoGlaser->Sol_NoGlaser

Caption: Figure 2. Diagnostic logic tree for identifying failure modes in Sonogashira coupling.

FAQ: Advanced Optimization

Q: Can I run this without Copper (Cu-free) to avoid the Glaser dimer entirely? A: Yes, but the mechanism changes. In Cu-free Sonogashira, the alkyne must react directly with the Pd-complex. This is kinetically slower.

  • Recommendation: Use Pd(OAc)₂ / P(t-Bu)₃ with Cy₂NMe (Dicyclohexylmethylamine) in dioxane. The bulky phosphine and strong amine facilitate the "carbopalladation" pathway [4].

Q: My aryl bromide has an ortho-substituent. Yields are terrible. A: Steric hindrance on the substrate hinders the oxidative addition.

  • Fix: Switch to SPhos . The specific architecture of SPhos is designed to facilitate coupling of sterically hindered aryl halides by creating a flexible pocket around the Pd center [2].

Q: I need to use <100 ppm Pd for pharmaceutical compliance. Is this possible? A: Yes, but reagent purity is paramount.

  • The Trap: At ppm levels, trace Sulfur or N-heterocycle impurities in your solvent can poison 100% of your catalyst.

  • Fix: Use HPLC grade solvents and consider "sacrificial" catalyst loading (add 10 ppm, stir, then add the real charge) or use encapsulated Pd catalysts (Pd-EnCat) [5].

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3][4][5] Chemical Reviews, 107(3), 874–922. Link

  • Gelderblom, P., et al. (2016). Buchwald Ligands: A Smart Choice for the Sonogashira Coupling. Chemistry – A European Journal, 22(12), 3923-3936. Link

  • Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000).[6] Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729–1731. Link

  • Soheili, A., et al. (2003).[7] Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. Link

  • Plenio, H. (2008). The Sonogashira Coupling with High-Turnover Catalysts. Accounts of Chemical Research, 41(11), 1450–1460. Link

Sources

effect of solvent and base on Sonogashira reaction efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SGC-OPT-2024 Subject: Effect of Solvent and Base on Reaction Efficiency Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Workflow

Welcome to the Sonogashira Support Center. You are likely here because your cross-coupling reaction is suffering from low conversion, homocoupling (Glaser side-product), or catalyst decomposition (Pd-black precipitation).

The Sonogashira reaction is unique among Pd-catalyzed couplings because it often involves two distinct catalytic cycles (Palladium and Copper) operating in tandem. The choice of solvent and base is not merely about solubility; these reagents actively dictate the kinetics of the transmetallation step (the rate-determining step in many cycles) and the stability of the active catalytic species.

Diagnostic Decision Tree

Before modifying your protocol, use this workflow to identify the optimal starting conditions based on your substrate class.

Sonogashira_Decision_Tree Start START: Select Electrophile ArylI Aryl Iodide (Ar-I) (Reactive) Start->ArylI ArylBr Aryl Bromide/Chloride (Sluggish) Start->ArylBr BaseSens Base Sensitive? ArylI->BaseSens Green Green/Aqueous Required? ArylBr->Green CondA Condition A: THF or Toluene Secondary Amine (Et2NH) RT, Low Cu load BaseSens->CondA No CondD Condition D (Inorganic): MeCN or DMF K2CO3 or Cs2CO3 Phase Transfer Agent BaseSens->CondD Yes CondB Condition B: DMF or DMAc Tertiary Amine (Et3N/DIPEA) Heat (60-80°C) Green->CondB No (Standard) CondC Condition C (Green): Water + TPGS-750-M Et3N, RT (Lipshutz Protocol) Green->CondC Yes (Micellar)

Figure 1: Strategic selection of solvent/base systems based on electrophile reactivity and environmental requirements.

Technical Deep Dive: The Solvent-Base Matrix

A. The Base: Ligand vs. Proton Sponge

In the Sonogashira mechanism, the base serves two critical roles:

  • Deprotonation: It removes the acidic proton from the terminal alkyne (forming the Copper-acetylide in the Cu-cycle).[1]

  • Ligand Effect: Amines can coordinate to the metal center.

Base TypeExamplesMechanism of ActionRecommended Use Case
Secondary Amines Diethylamine (Et₂NH), PiperidineActs as both base and ligand. Can accelerate oxidative addition but may compete with phosphines.Standard for reactive Aryl Iodides.
Tertiary Amines Triethylamine (Et₃N), DIPEA (Hünig's Base)Sterically hindered. Poor ligand (good!), acts purely as a proton scavenger.Best for Aryl Bromides or sluggish substrates requiring phosphine ligands.
Inorganic Bases K₂CO₃, Cs₂CO₃Heterogeneous. Requires polar solvent (DMF) or Phase Transfer Catalyst (PTC).Use when substrates are sensitive to amines or for "Copper-free" variants.

Critical Insight: If using a Copper-free cycle, the base must be strong enough to deprotonate the alkyne after it coordinates to the Pd(II) species. In this scenario, stronger amine bases (like Piperidine) or inorganic carbonates often outperform weak tertiary amines [1].

B. The Solvent: Polarity and The "Glaser" Trap

The solvent influences the stability of the Pd(0) intermediate and the solubility of the copper acetylide.

  • Polar Aprotic (DMF, DMAc, NMP): High dielectric constants stabilize the ionic intermediates formed during oxidative addition. Mandatory for Aryl Bromides.

  • Ethers (THF, Dioxane): Good for Aryl Iodides but can dissolve significant amounts of Oxygen, leading to the Glaser Homocoupling side reaction (

    
    ).
    
  • Green Media (Water/Surfactants): Micellar catalysis (e.g., TPGS-750-M) creates a lipophilic core where reagents concentrate, accelerating rates significantly due to the "local concentration effect" [2].

Troubleshooting Guide (FAQ)

Issue 1: "My reaction turns black immediately and stalls."

Diagnosis: Catalyst Decomposition ("Pd-Black").[2] Root Cause: The solvent/base combination is not stabilizing the Pd(0) species, or the reaction is too hot for the ligand used. Corrective Action:

  • Switch Solvent: If using non-polar (Toluene), switch to DMF or DMAc. The coordinating ability of amides stabilizes Pd.

  • Check Base: If using a secondary amine (Et₂NH) at high heat (>80°C), switch to a tertiary amine (Et₃N). Secondary amines can induce reductive elimination of the ligand.

  • Add Chloride: Add LiCl or Bu₄NCl (1 equiv). Chloride ions stabilize the Pd(0) species preventing aggregation.

Issue 2: "I am seeing 40% Homocoupling (Glaser Product)."

Diagnosis: Oxidative dimerization of the alkyne. Root Cause: Presence of Oxygen + Copper + Amine Base. This is the exact recipe for the Glaser reaction. Corrective Action:

  • Degas Rigorously: Sparging with Argon for 10 mins is insufficient for THF. Use "Freeze-Pump-Thaw" (3 cycles).

  • Solvent Switch: Switch to a solvent with lower O₂ solubility (e.g., DMF instead of THF).

  • Slow Addition: Add the alkyne slowly via syringe pump to keep its concentration low relative to the aryl halide.

Issue 3: "Conversion is stuck at 50% with Aryl Bromide."

Diagnosis: Incomplete Transmetallation. Root Cause: The copper acetylide is forming but is not soluble enough to transfer the alkyne to the Palladium center. Corrective Action:

  • Increase Polarity: Move from THF to DMF/DMAc.

  • Base Strength: Switch from Et₃N to Piperidine (if substrate tolerates) or use Cs₂CO₃ (Cesium effect increases solubility).

Mechanistic Visualization

The following diagram illustrates the "Dual Cycle" and specifically highlights where the Base and Solvent exert their influence.

Sonogashira_Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Determining) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim CuX Cu-X TransMet->CuX Regenerates Cu RedElim->Pd0 + Product CuAcetylide Cu-Acetylide CuX->CuAcetylide + Alkyne CuAcetylide->TransMet Transfers Alkyne ArX Ar-X Alkyne Alkyne (H-C≡C-R) Base BASE (Deprotonation) Base->CuAcetylide Removes H+ Solvent SOLVENT (Stabilizes Intermediates) Solvent->OxAdd Polarity Helps Solvent->TransMet Solubility Critical

Figure 2: The Dual Catalytic Cycle. Note the critical intervention of the Base in the Copper cycle and the Solvent's role in the Transmetallation interface.

Validated Protocols

Protocol A: The "Workhorse" (For Aryl Bromides)

Best for: Challenging substrates, high reliability.

  • Vessel: Flame-dried Schlenk tube or microwave vial.

  • Solvent: Anhydrous DMF (degassed).

  • Base: Et₃N (Triethylamine) - 3.0 equivalents.

  • Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%).

  • Co-Catalyst: CuI (1-2 mol%). Keep Cu low to minimize Glaser coupling.

  • Procedure: Combine Ar-Br, Pd, and Cu under Argon. Add Solvent and Base.[1][3][4][5][6] Add Alkyne last. Heat to 60°C.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF.

Protocol B: The "Green" Micellar Method (Lipshutz)

Best for: Environmental compliance, room temperature, Copper-free.

  • Solvent: 2 wt % TPGS-750-M in Water.

  • Base: Et₃N (3.0 equiv).

  • Catalyst: Pd(dtbpf)Cl₂ (2 mol%).

  • Co-Catalyst: None (Copper-free).

  • Procedure: Stir reagents in the surfactant solution at Room Temperature. The reaction occurs inside the hydrophobic micelle cores [3].

References

  • Chinchilla, R., & Nájera, C. (2007).[7][8] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[7][8] Chemical Reviews, 107(3), 874–922.[7][8] Link

  • Lipshutz, B. H., & Taft, B. R. (2008).[9] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[10] Organic Letters, 10(7), 1329–1332. Link

  • Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018).[11] Sustainable HandaPhos–ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[11][12] Organic Letters, 20(2), 542–545. Link

  • Chinchilla, R., & Nájera, C. (2011).[13] Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Link

Sources

Technical Support Center: Troubleshooting Bis(4-bromophenyl)acetylene Solubility for Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bis(4-bromophenyl)acetylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound in various chemical reactions. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure your experiments proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my reaction solvent. What are the best practices for solubilizing this compound?

A1: this compound is a crystalline powder that is notoriously insoluble in water and has limited solubility in many common organic solvents at room temperature[1]. This poor solubility is a significant hurdle in its application, particularly in reactions like the Sonogashira coupling, where it is a common building block[2][3].

Root Cause Analysis: The low solubility stems from the molecule's rigid, planar structure and strong intermolecular π-π stacking interactions. Overcoming these forces requires careful solvent selection and often, the use of heat.

Recommended Solvents & Techniques:

  • High-Boiling Point Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often effective, especially with heating. DMF is a particularly good solvent for Sonogashira reactions, though its replacement is sometimes sought for sustainability reasons[4].

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be used, but solubility may still be limited and require heating[5].

  • Aromatic Hydrocarbons: Toluene and xylene are viable options, particularly for reactions conducted at elevated temperatures.

  • Ethers: While less effective than the aforementioned solvents, tetrahydrofuran (THF) and 1,4-dioxane can be used, often in combination with other solvents or at reflux temperatures[6].

Step-by-Step Solubilization Protocol:

  • Solvent Selection: Choose a solvent appropriate for your reaction conditions (e.g., temperature, compatibility with reagents).

  • Initial Mixing: Add the this compound to the solvent at room temperature with vigorous stirring.

  • Controlled Heating: Gradually increase the temperature while monitoring for dissolution. A gentle reflux is often necessary.

  • Sonication: If heating alone is insufficient, sonication can help break up solid aggregates and enhance dissolution.

  • Solvent Mixtures: In some cases, a mixture of solvents can improve solubility. For instance, a small amount of a more polar solvent like DMF in a less polar solvent like toluene can be beneficial. The effect of solvent polarity can significantly influence solubility and reaction kinetics[7][8].

Troubleshooting Common Reaction Scenarios

Q2: My Sonogashira coupling reaction with this compound is sluggish and gives low yields. Could this be a solubility issue?

A2: Absolutely. Inadequate solubility of this compound is a primary cause of poor performance in Sonogashira couplings.[2][9][10] For the catalytic cycle to proceed efficiently, all reactants must be in the same phase.

Troubleshooting Flowchart for Sonogashira Coupling:

Caption: Troubleshooting workflow for Sonogashira reactions.

Detailed Troubleshooting Steps:

  • Confirm Complete Dissolution: Before adding your catalyst and other reagents, ensure the this compound is fully dissolved. If not, refer to the solubilization protocol in Q1.

  • Solvent and Temperature Optimization: If solubility remains an issue, consider switching to a higher-boiling point solvent that is compatible with your catalyst system. Many Sonogashira reactions are performed at elevated temperatures for this reason[9].

  • Catalyst and Ligand Choice: Ensure your palladium catalyst and any phosphine ligands are stable at the required reaction temperature. Thermal decomposition of the catalyst can lead to low yields.

  • Copper-Free Conditions: In some instances, copper-free Sonogashira conditions can be advantageous, as they may tolerate a wider range of solvents and temperatures[11].

Q3: I am trying to synthesize a poly(p-phenyleneethynylene) (PPE) derivative using this compound, but the resulting polymer has low molecular weight and precipitates prematurely.

A3: This is a common challenge in the synthesis of rigid-rod polymers like PPEs. The insolubility of the growing polymer chain is often the limiting factor for achieving high molecular weights.

Strategies for Improving Polymer Solubility During Synthesis:

  • Introduce Solubilizing Side Chains: If your synthetic route allows, incorporating flexible alkyl or alkoxy side chains onto the monomer or a co-monomer can dramatically improve the solubility of the resulting polymer[12].

  • Reaction Concentration: Running the polymerization at a lower concentration can sometimes help to keep the growing polymer chains in solution for a longer period.

  • Careful Solvent Selection: High-boiling point aromatic solvents are often preferred for these types of polymerizations.

  • End-Capping: The use of a monofunctional reagent to cap the growing polymer chains can sometimes prevent aggregation and precipitation.

Data Summary: Solvent Effects on Solubility

SolventPolarity IndexBoiling Point (°C)General Solubility of this compound
Water10.2100Insoluble[1]
Ethanol5.278Sparingly soluble[5][13]
Dichloromethane3.140Moderately soluble with heating
Tetrahydrofuran (THF)4.066Moderately soluble with heating[6]
Toluene2.4111Soluble with heating
N,N-Dimethylformamide (DMF)6.4153Good solubility with heating[4]

Note: This table provides a general guide. Actual solubility can vary with temperature and purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound for Enhanced Purity and Solubility

Impurities can significantly affect the solubility and reactivity of your starting material. Recrystallization is a crucial step to ensure high purity.

Materials:

  • Crude this compound

  • Toluene or a mixture of ethanol and water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., toluene).

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If using a mixed solvent system like ethanol/water, dissolve the solid in hot ethanol and then add water dropwise until the solution becomes slightly cloudy. Reheat to clarify.

  • Allow the solution to cool slowly to room temperature.

  • Cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Caption: Workflow for recrystallization.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat[1].

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents[14].

  • Handling: Avoid inhalation of dust and contact with skin and eyes. This compound can cause skin and eye irritation[1].

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The effect of solvent polarity on the photophysical properties of 4-cyano-(4′-methylthio)diphenylacetylene: A prototypic donor–acceptor system. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s. Retrieved from [Link]

  • Odinity. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in the Synthesis of Substituted Polyacetylenes. Retrieved from [Link]

  • OSTI.gov. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. Retrieved from [Link]

  • ResearchGate. (2016). Influence of Solvents Polarity on NLO Properties of Fluorone Dye. Retrieved from [Link]

  • MDPI. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). 4-bromophenylacetic acid Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Retrieved from [Link]

  • ACS Publications. (2023). Selective Synthesis of anti-Bisbenzo[b]thieno[2,3-b:2′,3′-e][5][13]dithiin via Copper-Catalyzed Domino Formation of Eight C–S Bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Redetermination of (E)-N,N′-bis(4-bromophenyl)formamidine. Retrieved from [Link]

  • Airgas. (2025). Acetylene Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2014). The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. Retrieved from [Link]

  • NIST. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Stability of Bis(4-bromophenyl)acetylene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decomposition & Side Reactions During Synthesis Product Code: BBPA-SYN-001 Audience: Organic Chemists, Process Engineers, Drug Discovery Scientists[1]

Executive Summary

Bis(4-bromophenyl)acetylene is a critical rigid linker in materials science (COFs, MOFs) and a precursor for "click" chemistry.[1] While the final diarylalkyne product is thermally stable (mp 183–187°C), the synthesis process is prone to three specific "decomposition" modes that result in low yields or tarry mixtures:

  • Glaser Homocoupling: Oxidative dimerization of the intermediate alkyne, forming diynes instead of the desired product.[1][2]

  • Chemoselectivity Loss: Palladium insertion into the C-Br bond (instead of C-I), leading to oligomerization.[1]

  • Catalyst-Induced Degradation: Residual Palladium causing long-term discoloration and slow oxidation.[1]

This guide provides a root-cause analysis and troubleshooting protocols to ensure high-fidelity synthesis.

Module 1: Synthesis Phase Troubleshooting

Q1: My reaction mixture turned into a black tar/solid before completion. Is this product decomposition?

Diagnosis: This is likely Pd-black precipitation coupled with Glaser homocoupling , not decomposition of the final product.[1]

  • The Mechanism: If oxygen enters the system, the Copper(I) co-catalyst promotes the oxidative dimerization of the intermediate (4-bromophenylacetylene) into a 1,3-diyne.[1] This side reaction consumes the alkyne source and often precipitates as a dark solid.

  • The Fix:

    • Degassing is Critical: Do not just purge. Sparge solvents with Argon for 20 minutes or use the freeze-pump-thaw method (3 cycles).[1]

    • Switch to Copper-Free: If "tarring" persists, switch to a Copper-free Sonogashira variant (using Pd(PPh3)4 and an amine base like Piperidine) to eliminate the Glaser pathway entirely.[1]

Q2: I am seeing multiple spots on TLC, and the product mass is higher than expected. What happened?

Diagnosis: Loss of Chemoselectivity (Oligomerization). [1]

  • The Cause: You likely used 1-bromo-4-iodobenzene as the starting material. The synthesis relies on the Pd catalyst inserting selectively into the C-I bond (Bond Dissociation Energy ~65 kcal/mol) while leaving the C-Br bond (~81 kcal/mol) intact.

  • The Error: If the reaction temperature exceeds 60°C , the catalyst begins inserting into the C-Br motifs of the product or reactant, leading to polymerization (the "decomposition" you observed).[1]

  • The Protocol Adjustment:

    • Keep reaction temperature ≤ 40–50°C .

    • Use a bulky ligand (e.g., XPhos or P(t-Bu)3) which enhances the rate of C-I insertion at lower temperatures, preserving the C-Br bonds.[1]

Q3: The yield is low, and I recovered starting material. Did the catalyst die?

Diagnosis: Acetylene Gas Starvation.

  • The Cause: If using acetylene gas (balloon), the concentration of dissolved acetylene may be too low relative to the aryl halide, promoting side reactions.[1]

  • The Solution: Use Trimethylsilylacetylene (TMSA) as a liquid surrogate.[1]

    • Step 1: Couple TMSA with 1-bromo-4-iodobenzene.

    • Step 2: In-situ deprotection (TBAF or K2CO3/MeOH).[1]

    • Step 3: Second coupling.

    • Why: This stepwise control prevents statistical mixtures and ensures stoichiometry.[1]

Module 2: Purification & Isolation

Q4: The product turns yellow/brown during storage. Is it light sensitive?

Diagnosis: Residual Palladium Oxidation.

  • The Reality: Pure this compound is a white/off-white crystalline solid and is relatively stable to light.[1] Yellowing indicates residual Palladium trapped in the crystal lattice, which oxidizes over time.[1]

  • The Fix (The "Scavenger" Protocol):

    • Dissolve crude product in THF/Ethyl Acetate.[1]

    • Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to product).[1]

    • Stir at 40°C for 2 hours.

    • Filter through a Celite pad.[1][3]

    • Recrystallize from Chloroform/Ethanol.[1]

Q5: Can I use silica gel chromatography?

Answer: Yes, but with a caveat.

  • Risk: Highly acidic silica can sometimes cause hydration of the alkyne to a ketone (though rare for diarylalkynes).[1]

  • Precaution: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize surface acidity before loading the sample.[1]

Module 3: Visualizing the Failure Modes

The following diagram maps the synthesis logic and where "decomposition" actually occurs.

SynthesisPathways Start Start: 1-bromo-4-iodobenzene + Acetylene Source Condition Reaction Conditions Start->Condition Path_Success Path A: Selective C-I Insertion (Temp < 50°C, Inert Atmo) Condition->Path_Success Optimized Path_Fail_O2 Failure Mode 1: Oxygen Leak + Cu(I) Condition->Path_Fail_O2 Air Exposure Path_Fail_Temp Failure Mode 2: Temp > 60°C Condition->Path_Fail_Temp Overheating Intermediate Intermediate: (4-Bromophenyl)acetylene Path_Success->Intermediate Product Target Product: This compound Intermediate->Product 2nd Coupling Glaser Glaser Product: 1,3-Diyne Dimer (Black Tar/Solid) Path_Fail_O2->Glaser Homocoupling Polymer Oligomers: Pd inserts into C-Br bond Path_Fail_Temp->Polymer Loss of Selectivity

Caption: Figure 1. Logical flow of synthesis showing how temperature and oxygen control determine the difference between high-yield product and decomposition/polymerization.

Module 4: Validated Experimental Protocol

Method: Sonogashira Coupling of 1-bromo-4-iodobenzene (One-Pot, Two-Step Variant)

ParameterSpecificationRationale
Reagent A 1-bromo-4-iodobenzene (2.05 equiv)Slight excess ensures full consumption of alkyne.
Reagent B Trimethylsilylacetylene (1.0 equiv)Easier to handle than gas; prevents starvation.[1]
Catalyst Pd(PPh3)2Cl2 (3 mol%)Robust, air-stable pre-catalyst.[1]
Co-Catalyst CuI (1.5 mol%)Accelerates cycle; requires strict O2 exclusion.[1]
Base/Solvent Et3N / THF (1:1)Solubilizes intermediate; buffers H-X byproduct.
Temp 45°C (Strict Control)Prevents C-Br insertion.[1]

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask. Cycle Argon/Vacuum 3 times.

  • Loading: Add Pd catalyst, CuI, and 1-bromo-4-iodobenzene under Argon flow.

  • Solvent: Add degassed THF/Et3N.[1]

  • Addition: Add TMS-acetylene dropwise via syringe.[1]

  • Deprotection (In-situ): After 1 hour (TLC check), add TBAF (1.1 equiv) dropwise. Note: The reaction will exotherm slightly; ensure cooling.

  • Completion: Stir at 45°C for 4–6 hours. Monitor for the disappearance of the intermediate terminal alkyne.

  • Workup: Quench with saturated NH4Cl (removes Copper). Extract with EtOAc.[1]

  • Purification: Pass through a silica plug (Hexanes/EtOAc) to remove Pd, then recrystallize.[1]

References

  • Sonogashira Coupling Mechanism & Conditions

    • Title: Sonogashira Coupling - Organic Chemistry Portal
    • Source: Organic Chemistry Portal[1][4]

    • URL:[Link][1]

  • Preventing Alkyne Dimeriz

    • Title: How to avoid dimeriz
    • Source: BenchChem Technical Support[1][2][3]

  • Palladium Impurity Removal

    • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques[5]

    • Source: National Institutes of Health (PMC)[1]

    • URL:[Link]

  • Product D

    • Title: this compound Compound Summary[1][3][6]

    • Source: PubChem[1][7]

    • URL:[Link][1]

Sources

Technical Support Center: Purification of Crude Bis(4-bromophenyl)acetylene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Bis(4-bromophenyl)acetylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Sonogashira coupling?

The primary impurities encountered during the Sonogashira coupling synthesis of this compound include:

  • Homocoupling products: The most significant byproduct is often the result of Glaser coupling, where the terminal alkyne reacts with itself, especially in the presence of a copper co-catalyst and oxygen.[1][2]

  • Unreacted starting materials: Residual 4-bromoiodobenzene, 4-bromophenylacetylene, or other precursors may remain in the crude product.

  • Catalyst residues: Trace amounts of the palladium catalyst and copper co-catalyst may contaminate the final product.[3]

Q2: What are the recommended preliminary purification steps before undertaking more rigorous methods?

Before proceeding to recrystallization or column chromatography, it is advisable to perform a simple work-up to remove a significant portion of impurities. This typically involves:

  • Quenching the reaction mixture with water or a suitable aqueous solution.

  • Extracting the product into an organic solvent.

  • Washing the organic layer with brine.

  • Drying the organic phase with an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Concentrating the organic phase under reduced pressure to obtain the crude solid.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. For visualizing the spots of this compound and related aromatic compounds, which may not be visible to the naked eye, UV light is typically effective.[4] Staining with iodine vapor can also be a useful visualization technique for non-UV active impurities.[5][6]

Troubleshooting Guide

This section provides detailed solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity After Recrystallization

Symptoms:

  • The melting point of the recrystallized product is broad and lower than the literature value (approximately 183-187 °C).

  • TLC analysis of the recrystallized solid shows multiple spots.

  • The crystals have an off-white or yellowish color, whereas the pure compound is a white to off-white crystalline powder.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. For non-polar compounds like this compound, a single solvent or a binary solvent system can be effective.[7]

    • Single Solvent System: Experiment with solvents such as ethanol, toluene, or hexane.[1][8]

    • Binary Solvent System: A common and often effective approach is to use a solvent pair consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble.[9] A potential system to investigate for this compound, based on the similar structure of 1,4-dibromobenzene, is an ethanol/water mixture.[2]

      • Protocol for Ethanol/Water Recrystallization:

        • Dissolve the crude this compound in a minimal amount of hot ethanol.

        • While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

        • Add a few more drops of hot ethanol until the solution becomes clear again.

        • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

        • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Cooling Too Rapidly: Fast cooling can trap impurities within the crystal lattice.[10]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling process.

  • Insufficient Removal of Colored Impurities:

    • Solution: If the crude product is significantly colored, activated charcoal can be used to adsorb these impurities. Add a small amount of activated charcoal to the dissolved crude product in the hot solvent, heat for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[2]

Recrystallization Solvent System Comments
EthanolA good starting point for moderately polar organic compounds.
Toluene/HexaneA common solvent pair for non-polar aromatic compounds.[1]
Ethanol/WaterEffective for compounds with some polarity, may work well for this compound.[2]
Dichloromethane/PentaneAnother potential solvent pair, but care must be taken due to the high volatility of pentane.[9]
Issue 2: Co-elution of Impurities in Column Chromatography

Symptoms:

  • Fractions collected from the column, which appear to be a single spot on TLC, are later found to be impure by more sensitive analytical methods (e.g., NMR, HPLC).

  • It is difficult to achieve baseline separation between the product and an impurity on the TLC plate.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Polarity: The choice of eluent is critical for achieving good separation.

    • Solution: Develop an optimal solvent system using TLC. The ideal eluent system should give the target compound an Rf value of approximately 0.25-0.35 on the TLC plate.[11] For a non-polar compound like this compound, a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent like dichloromethane or ethyl acetate is a good starting point.

  • Column Overloading: Applying too much crude material to the column can lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase (silica gel or alumina).[12]

  • Improper Column Packing: An unevenly packed column will have channels, leading to poor separation.

    • Solution: Ensure the column is packed uniformly without any air bubbles or cracks. Both dry packing and slurry packing methods can be effective if performed carefully.[12]

Experimental Workflow for Column Chromatography:

G cluster_0 TLC Optimization cluster_1 Column Preparation & Elution cluster_2 Analysis & Isolation TLC_start Spot crude material on TLC plate TLC_dev Develop plate in various solvent systems (e.g., Hexane/EtOAc mixtures) TLC_start->TLC_dev TLC_vis Visualize under UV light TLC_dev->TLC_vis TLC_eval Evaluate Rf of product and impurities TLC_vis->TLC_eval Col_elute Elute with optimized solvent system TLC_eval->Col_elute Optimal system gives product Rf ≈ 0.25-0.35 Col_pack Pack column with silica gel Col_load Load crude material (dissolved in minimal solvent) Col_pack->Col_load Col_load->Col_elute Col_collect Collect fractions Col_elute->Col_collect Frac_TLC Analyze fractions by TLC Col_collect->Frac_TLC Frac_combine Combine pure fractions Frac_TLC->Frac_combine Frac_evap Evaporate solvent Frac_combine->Frac_evap Frac_yield Obtain pure product Frac_evap->Frac_yield G start Crude this compound tlc_check Analyze by TLC start->tlc_check is_complex Complex mixture of spots? tlc_check->is_complex is_colored Crude product highly colored? is_complex->is_colored No column_chrom Perform Column Chromatography is_complex->column_chrom Yes recryst Perform Recrystallization is_colored->recryst No charcoal_recryst Recrystallize with activated charcoal is_colored->charcoal_recryst Yes column_chrom->recryst Further purification if needed pure_product Pure Product column_chrom->pure_product recryst->pure_product charcoal_recryst->pure_product

Sources

selecting the right phosphine ligand for aryl bromide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Catalysis Technical Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely here because your cross-coupling reaction—specifically involving an Aryl Bromide —is failing, stalling, or yielding unexpected side products.

Aryl bromides are the "Goldilocks" electrophiles of palladium catalysis: more reactive than chlorides but more stable and affordable than iodides. However, their intermediate reactivity often leads to a "decision paralysis" where the wrong ligand choice results in protodehalogenation (reduction) or homocoupling rather than the desired product.

This guide is not a textbook; it is a decision engine designed to get your reaction running.

Module 1: Ligand Selection Logic (The "Why")

Do not reach for Triphenylphosphine (


) by default. For aryl bromides, the rate-determining step is often Reductive Elimination (RE) , not Oxidative Addition (OA). Simple phosphines often bind too tightly or lack the steric bulk to force the palladium center to release your product.
The Steric-Electronic Map
  • Electron-Rich Ligands (Alkylphosphines): Accelerate OA (breaking the C-Br bond).

  • Bulky Ligands (Buchwald Type): Accelerate RE (forming the product bond) and prevent catalyst deactivation.

  • Wide Bite-Angle Ligands (Xantphos, DPEphos): Force the Pd center into a geometry that favors RE.

Decision Matrix: Selecting Your Ligand

Use the flowchart below to identify the starting ligand for your screen based on your substrate's "pain points."

LigandSelection Start Start: Aryl Bromide Substrate Q1 Is the substrate sterically hindered? (Ortho-substituted?) Start->Q1 Q2 Does it contain Heterocycles? (Pyridines, Azoles) Q1->Q2 No Rec_SPhos Rec: SPhos or XPhos (General Purpose, High Activity) Q1->Rec_SPhos Yes (Ortho) Q3 Coupling Partner? Q2->Q3 No Rec_RuPhos Rec: RuPhos or BrettPhos (Excellent for Heterocycles) Q2->Rec_RuPhos Yes (Heteroatom rich) Rec_Xantphos Rec: Xantphos or DPEphos (Wide Bite Angle for Amides/Ethers) Q3->Rec_Xantphos Amine/Alcohol (C-N, C-O) Rec_Simple Rec: P(t-Bu)3 or PCy3 (Simple, Electron-Rich) Q3->Rec_Simple Boronic Acid (Suzuki)

Figure 1: Decision tree for selecting the initial ligand screen based on substrate properties.

Module 2: Troubleshooting Common Failures

If your reaction failed, compare your symptoms to the table below. The most common failure mode with Aryl Bromides is Dehalogenation (the bromine is replaced by a hydrogen).

SymptomProbable CauseMechanistic InsightLigand Solution
Protodehalogenation (Ar-Br

Ar-H)
Slow Reductive Elimination The catalytic cycle stalls after OA. The Pd(II) intermediate waits too long and scavenges a hydride from the solvent or base.Switch to Bulkier Ligands. Use t-BuXPhos or BrettPhos . The steric bulk "squeezes" the Pd center, forcing the product out.
No Reaction (Starting Material Recovered)Failed Oxidative Addition The C-Br bond is too electron-rich (e.g., 4-bromoanisole) and the Pd cannot insert.Increase Electron Density. Switch to P(t-Bu)3 or SPhos . These are highly electron-donating and accelerate OA.

-Hydride Elimination
(Isomerized alkene)
Alkyl Partner Instability If coupling an alkyl group, the Pd "walks" down the chain instead of coupling.Use Bidentate Ligands. Use dppf or Xantphos .[1] These occupy coordination sites, preventing the hydride shift.
Homocoupling (Ar-Ar)Disproportionation Often caused by excess oxidant or slow transmetallation.Check Stoichiometry. Ensure Ligand:Pd ratio is

1:1 (for bulky phosphines) or 2:1 (for simple ones). Use Pre-catalysts.[2]

Module 3: Experimental Protocol (The "Self-Validating" Screen)

Do not mix Pd(OAc)


 and phosphine in the flask and hope for the best. In-situ catalyst generation is often incomplete, leading to "Pd black" formation and inconsistent results.

Recommendation: Use Palladacycle Pre-catalysts (e.g., XPhos Pd G4) whenever possible. They ensure a perfect 1:1 Pd:Ligand ratio and activate rapidly.

Standard Screening Protocol (0.5 mmol Scale)
  • Preparation:

    • Equip a reaction vial with a stir bar and a septum cap.

    • Note: If using Buchwald G3/G4 pre-catalysts, you can weigh them in air. If using P(t-Bu)

      
      , work in a glovebox.
      
  • Reagent Loading:

    • Aryl Bromide (1.0 equiv)

    • Coupling Partner (1.2 - 1.5 equiv)

    • Base (e.g., NaOtBu or K

      
      PO
      
      
      
      ) (2.0 equiv)
    • Catalyst: [Ligand]-Pd-G4 Pre-catalyst (1 - 3 mol%)

    • Alternative: Pd(OAc)

      
       (2 mol%) + Ligand (4 mol%) 
      
      
      
      High risk of failure due to reduction.
  • Solvent Addition:

    • Add anhydrous solvent (Dioxane or Toluene are standard; t-Amyl alcohol for polar substrates).

    • Concentration: 0.1 M to 0.25 M. Do not run too dilute ; cross-coupling requires proximity.

  • Degassing (Critical):

    • Sparge with Nitrogen/Argon for 5 minutes. Oxygen poisons electron-rich phosphines immediately.

  • Reaction:

    • Heat to 80-100°C. Monitor via LCMS at 1 hour and 4 hours.

    • Checkpoint: If the solution turns black immediately (Pd precipitation), your ligand is not stabilizing the Pd. Switch to a bidentate ligand or higher ligand loading.

Module 4: Visualizing the Pathway

Understanding where the ligand acts allows you to troubleshoot effectively.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) PdII_OA Pd(II)-Ar-Br (Oxidative Addition) Pd0->PdII_OA Accelerated by electron-rich ligands (P(t-Bu)3, SPhos) PdII_TM Pd(II)-Ar-Nu (Transmetallation) PdII_OA->PdII_TM Base/Nucleophile Dehalo SIDE REACTION: Protodehalogenation PdII_OA->Dehalo Stalled Cycle (Ligand too small) PdII_TM->Pd0 Reductive Elimination Accelerated by BULK (XPhos, BrettPhos)

Figure 2: The Catalytic Cycle showing where specific ligand properties (electronics vs. sterics) intervene.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use Pd(PPh


)

for aryl bromides?
  • Answer: You can, but you shouldn't for complex molecules. PPh

    
     is air-sensitive and often requires high loading (5-10 mol%). Modern ligands like XPhos  or SPhos  often work at <1 mol% and tolerate steric hindrance that shuts down PPh
    
    
    
    .

Q2: My reaction works but I can't remove the phosphine oxide byproduct.

  • Answer: This is a common downstream issue.

    • Use Polymer-Supported Phosphines: (e.g., PS-PPh3) for easier filtration, though kinetics will be slower.

    • Saponification: If your product is stable, wash the organic layer with basic water; some phosphine oxides are water-soluble.

    • Switch to C-N coupling: Use RuPhos , which often allows for lower catalyst loading, minimizing the impurity mass.

Q3: Why is "Bite Angle" important for my Aryl Bromide?

  • Answer: For bidentate ligands (like Xantphos), a wide bite angle (>100°) distorts the P-Pd-P angle. This distortion destabilizes the square planar Pd(II) complex, effectively "spring-loading" it to perform Reductive Elimination. This is critical for difficult couplings, such as forming C-O bonds (ethers).

References

  • Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Halides. Angewandte Chemie International Edition.

  • Hartwig, J. F. (2011). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Seminal text on OA/RE mechanisms).
  • van Leeuwen, P. W. N. M., et al. (2000). Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews.

  • Sigma-Aldrich (Merck). Buchwald-Hartwig Cross Coupling Reaction User Guide.

  • Barder, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3]

Sources

stability of Bis(4-bromophenyl)acetylene under air and light

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bis(4-bromophenyl)acetylene

Welcome to the technical support center for this compound (Compound CAS No. 2789-89-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot common issues effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability of this compound.

Q1: What is the general stability of this compound?

A1: this compound is a crystalline solid that is generally stable under recommended storage conditions.[1] Its stability is contingent on minimizing exposure to environmental factors such as air, light, and heat. The core structure, featuring a diarylacetylene, is robust but the acetylene bond and the bromo-aromatic rings can be susceptible to specific chemical transformations under non-ideal conditions.

Q2: What are the optimal storage conditions for long-term stability?

A2: To ensure maximum shelf-life and purity, the compound should be stored in a tightly sealed container, preferably in a cool, dry, and dark environment.[1][2][3] For long-term storage, we recommend placing the container inside a desiccator and storing it in a refrigerator or freezer (<15°C)[4]. If the compound is to be used frequently, consider aliquoting it into smaller, single-use vials to prevent repeated exposure of the bulk material to the atmosphere.

Q3: Is this compound sensitive to ambient air?

A3: Yes, there is a potential for sensitivity to air, primarily due to oxidation. The compound is listed as incompatible with strong oxidizing agents[1]. While molecular oxygen in the air is a weaker oxidant, prolonged exposure can lead to gradual degradation of the acetylene moiety. Acetylenic compounds, in general, can undergo oxidative reactions[5]. To mitigate this, storing the solid under an inert atmosphere (e.g., argon or nitrogen) is a best practice, especially for high-purity applications.

Q4: How does light exposure affect the compound?

A4: Exposure to light, particularly UV or high-intensity visible light, should be avoided. While specific photodegradation studies on this exact molecule are not widely published, related brominated aromatic compounds are known to undergo photodegradation.[6][7][8] The energy from light can potentially initiate radical reactions or other transformations, leading to impurities. The recommendation to "Keep in dark place" underscores this sensitivity[2].

Q5: What are the visible signs of degradation?

A5: A primary indicator of degradation is a change in color. Pure this compound is typically an off-white to pale yellow crystalline powder.[2][9] If the material appears dark yellow, green, or brown, it suggests the presence of impurities resulting from degradation[4]. Other signs may include a change in melting point, altered solubility, or the appearance of new, unexpected peaks in analytical data (e.g., NMR, GC-MS, or HPLC).

Q6: What are the potential hazardous decomposition products?

A6: Under conditions of thermal decomposition or combustion, the compound can break down to produce hazardous substances, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (such as hydrogen bromide)[1].

Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues related to the stability of this compound.

Issue 1: Solid has discolored from off-white to yellow/brown.
  • Underlying Cause: This is a classic sign of degradation, likely caused by prolonged exposure to air and/or light. Oxidation of the acetylene bond or light-induced side reactions can create chromophoric impurities.

  • Troubleshooting Steps:

    • Assess Purity: Do not assume the material is viable. Perform a quick purity check using Thin-Layer Chromatography (TLC) against a retained, properly stored sample if available. For a more quantitative assessment, use 1H NMR or GC-MS to identify and quantify impurities.

    • Repurification: If impurities are detected and the material is critical, repurification may be necessary. Recrystallization from a suitable solvent (such as ethanol or a toluene/hexanes mixture) is often effective for crystalline solids. Column chromatography can also be used if recrystallization is unsuccessful.

    • Implement Correct Storage: After purification, or when opening a new batch, immediately transfer the material to an amber glass vial. Purge the headspace with an inert gas like argon or nitrogen before sealing tightly with a high-quality cap. Store in a cool, dark location as specified in the storage summary table below.

Issue 2: Inconsistent or non-reproducible results in reactions using the compound.
  • Underlying Cause: If your this compound is used as a starting material and you are observing unexpected byproducts or variable yields, the integrity of the reagent is a primary suspect. Degradation products can interfere with catalysis, act as competing nucleophiles/electrophiles, or alter the reaction kinetics.

  • Troubleshooting Workflow: The following diagram outlines a logical workflow to diagnose this issue.

G Workflow: Diagnosing Inconsistent Reactions start Inconsistent Reaction Results Observed check_purity Step 1: Verify Purity of this compound (NMR, GC-MS, TLC) start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure purify Step 2: Purify Reagent (Recrystallization / Chromatography) is_pure->purify No check_params Step 2: Review Other Reaction Parameters (Solvent, Temp, Catalyst, Time) is_pure->check_params Yes re_run_small Step 3: Re-run Reaction with Purified Reagent Under Inert Atmosphere purify->re_run_small success Problem Solved: Reagent Integrity was the Issue re_run_small->success fail Problem Persists: Issue Lies Elsewhere in the Protocol check_params->fail

Caption: Troubleshooting workflow for reaction inconsistency.

Issue 3: Gradual decrease in assay performance or compound purity over time.
  • Underlying Cause: This indicates slow degradation during storage and handling. Frequent opening of the main container introduces small amounts of air and moisture, and ambient light exposure during weighing and preparation contributes to the decay.

  • Preventative Measures:

    • Aliquotting: When a new bottle is received, divide the contents into multiple smaller, pre-weighed vials suitable for single experiments. This minimizes the exposure of the bulk stock.

    • Inert Handling: For highly sensitive applications, handle the compound in a glovebox or under a stream of inert gas.

    • Log and Track: Maintain a log for each batch, noting the date of receipt and each date it is opened. Discard material that is past its recommended shelf-life or shows visible signs of degradation.

Data & Protocols

Data Summary: Storage and Stability
ParameterRecommended ConditionPoor/Unacceptable ConditionRationale
Temperature Cool (<15°C)[4]Room temperature for long-term; high heatMinimizes thermal decomposition and slows oxidative processes.
Atmosphere Tightly sealed; Inert gas (Ar, N₂)[1]Open to air; frequent opening of containerPrevents oxidation of the acetylene bond.
Light In the dark (amber vial)[2]Exposure to ambient or UV lightPrevents potential photodegradation.[6][7]
Moisture Dry (desiccated)[1][2]Humid environmentPrevents hydrolysis and potential side reactions.
Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a fast, qualitative method to check for non-volatile impurities.

  • Preparation: Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot a small amount of the solution onto a silica gel TLC plate. If available, spot a reference sample of known purity alongside it.

  • Elution: Develop the plate in a TLC chamber using a non-polar eluent system, such as Hexanes/Ethyl Acetate (e.g., 9:1 v/v).

  • Visualization: Visualize the plate under a UV lamp (254 nm).

  • Analysis: A pure compound should show a single, well-defined spot. The presence of multiple spots, streaking, or material at the baseline indicates impurities.

Protocol 2: Forced Degradation Study (Stress Test)

This protocol helps understand the stability limits and identify potential degradation products.

  • Sample Preparation: Prepare three separate, loosely capped vials, each containing a small amount (5-10 mg) of high-purity this compound.

  • Stress Conditions:

    • Vial 1 (Control): Store under ideal conditions (cool, dark, inert atmosphere).

    • Vial 2 (Air/Light): Place on a benchtop exposed to ambient light and air for 48-72 hours.

    • Vial 3 (Air/Light/Heat): Place in an oven at a moderately elevated temperature (e.g., 40-50°C) with exposure to air and light for 48-72 hours.

  • Analysis: After the stress period, dissolve the contents of each vial in a suitable solvent (e.g., deuterated chloroform for NMR) and analyze them.

  • Comparison: Compare the NMR or GC-MS spectra of the stressed samples (Vials 2 and 3) to the control (Vial 1). The appearance of new signals in the stressed samples will indicate the formation of degradation products.

Conceptual Degradation Pathway

The following diagram illustrates a conceptual pathway for degradation. The primary points of reactivity are the electron-rich acetylene bond and the carbon-bromine bonds.

G cluster_products Potential Degradation Products reactant This compound stressors Air (O₂) + Light (hν) reactant->stressors oxidized Oxidized Species (e.g., benzil derivatives, benzoic acid derivatives) stressors->oxidized polymeric Oligomers / Polymers stressors->polymeric dehalogenated Dehalogenated Byproducts stressors->dehalogenated

Caption: Potential degradation pathways under stress.

References

  • Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). The highly efficient photodegradation of 4-bromophenol by TiO2/g-C3N4 nano photocatalyst with LED visible light. Request PDF. Retrieved from [Link]

  • ACS Publications, Organic Letters. (2024). Selective Synthesis of anti-Bisbenzo[b]thieno[2,3-b:2′,3′-e][1][9]dithiin via Copper-Catalyzed Domino Formation of Eight C–S Bonds. Retrieved from [Link]

  • American Chemical Society. (2024). Selective Synthesis of anti-Bisbenzo[b]thieno[2,3-b:2′,3′-e][1][9]dithiin. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Ottawa. (2024). Handling and Storage of Chemicals. Retrieved from [Link]

  • PubMed. (1982). Degradation of the gamma-Carboxyl-Containing Diarylpropane Lignin Model Compound. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Safe handling and storage of chemicals. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis of open-shell ladder π-systems by catalytic C–H annulation of diarylacetylenes. Chemical Science. Retrieved from [Link]

  • Google Patents. (2011). Process for the preparation of 4-bromophenyl derivatives.
  • PubMed. (2016). Degradation of acetalated dextran can be broadly tuned. Retrieved from [Link]

  • ResearchGate. (2000). Oxidation and reductive bromination of Bis(4-tert-butylphenyl)aminoxyl. Retrieved from [Link]

  • PubMed. (2024). The highly efficient photodegradation of 4-bromophenol by TiO2/g-C3N4 nano photocatalyst with LED visible light. Retrieved from [Link]

  • MDPI. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts. Retrieved from [Link]

  • PubMed. (2002). Degradation of poly-L-lactide. Part 2: increased temperature accelerated degradation. Retrieved from [Link]

  • ResearchGate. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts. Retrieved from [Link]

  • YouTube. (2020). Handling and Storing Chemicals. Retrieved from [Link]

  • National Institutes of Health. (2014). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Retrieved from [Link]

Sources

Validation & Comparative

The Bromine Advantage: A Comparative Guide to Electronic Tuning and Substituent Effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise engineering of organic semiconductors and bioactive small molecules, the choice of halogen substituent is rarely a binary decision. While Fluorine (F) dominates for deep HOMO level tuning and metabolic stability, and Iodine (I) is the standard for heavy-atom induced phosphorescence, Bromine (Br) occupies a critical "Goldilocks" zone.

This guide objectively assesses the impact of bromine substitution on electronic properties, specifically focusing on frontier orbital modulation, spin-orbit coupling (SOC), and intermolecular halogen bonding. We provide experimental workflows to validate these effects, offering a roadmap for researchers navigating the trade-offs between electronegativity, polarizability, and steric demand.

The Electronic Landscape: Theory & Mechanism

To deploy bromine effectively, one must understand how it diverges from its group counterparts (F, Cl, I).[1] The electronic impact is governed by three competing mechanisms:

  • Inductive Withdrawal (-I): Br is electronegative (

    
    ), pulling electron density through the 
    
    
    
    -bond skeleton. This generally lowers HOMO/LUMO levels, though less aggressively than F (
    
    
    ).
  • Resonance Donation (+R): Br has lone pair electrons in

    
     orbitals that can donate into a 
    
    
    
    -system. However, due to the size mismatch between Carbon (
    
    
    ) and Bromine (
    
    
    ), this overlap is inefficient compared to F, making the -I effect dominant.
  • Heavy Atom Effect (SOC): The large nuclear charge of Br induces spin-orbit coupling, mixing singlet and triplet states. This is negligible in F/Cl but significant in Br/I.

Visualizing the Decision Matrix

The following diagram illustrates the decision logic for selecting a halogen substituent based on desired electronic outcomes.

HalogenSelection Start Target Property DeepHOMO Deepen HOMO/LUMO (Voltage/Stability) Start->DeepHOMO Triplet Enhance Triplet Harvesting (Phosphorescence/Singlet Fission) Start->Triplet Packing Tune Crystal Packing (Morphology/Solubility) Start->Packing Fluorine Select FLUORINE (F) • High -I Effect • Minimal Sterics • No SOC DeepHOMO->Fluorine Max Effect Chlorine Select CHLORINE (Cl) • Moderate -I • Weak Sigma-Hole DeepHOMO->Chlorine Moderate Bromine Select BROMINE (Br) • Balanced -I • Moderate SOC • Strong Sigma-Hole Triplet->Bromine Controlled Rate Iodine Select IODINE (I) • Low -I • Extreme SOC • High Steric Bulk Triplet->Iodine Max Rate (k_ISC) Packing->Chlorine Packing->Bromine Directional Bonding

Figure 1: Strategic decision tree for halogen substitution based on electronic and physical requirements.

Comparative Analysis: Performance Data

Scenario A: Organic Photovoltaics (OPV) & Semiconductors

In Non-Fullerene Acceptors (NFAs), halogenation of end-groups is a standard strategy to tune absorption and voltage (


).

Key Insight: While Fluorine is often preferred for maximizing


 (due to deeper HOMO), Bromine can be superior for optimizing morphology. The larger size of Br can prevent excessive aggregation (common with planar fluorinated molecules), maintaining higher Short-Circuit Current (

).

Table 1: Comparative Electronic Metrics in Semiconductor Scenarios

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)Impact on Device
Pauling Electronegativity 3.983.162.962.66Determines HOMO depth (Stability).
C-X Bond Length (Å) 1.351.771.942.14Affects steric twisting & solubility.
Sigma-Hole Magnitude NegligibleModerateStrong Very StrongDrives intermolecular locking (Halogen Bonding).
Spin-Orbit Coupling (

)




Critical for triplet generation.

Data synthesized from standard physical organic chemistry sources and OPV literature [1, 2].

Scenario B: Photophysics (The Heavy Atom Effect)

For OLEDs and photodynamic therapy agents, the goal is to access the triplet state (


) via Intersystem Crossing (ISC).
  • The Problem with Iodine: While Iodine induces the fastest ISC, it often "quenches" fluorescence too aggressively or shortens the triplet lifetime so much that the exciton is lost to non-radiative decay before it can be utilized.

  • The Bromine Advantage: Br provides a "tunable" ISC rate (

    
    ), often allowing for Delayed Fluorescence (TADF) or long-lived phosphorescence.
    

Experimental Data: Host Material (mCP) Derivatives [3]

  • mCP (No Halogen):

    
     (Slow)
    
  • mCP-Br (Brominated):

    
     (Fast, efficient triplet formation)
    
  • Result: Bromination increased phosphorescence quantum yield from <1% to ~52% in specific carbazole hosts, whereas iodination often reduced total quantum yield due to energy gap law losses.

Experimental Validation Protocols

As a scientist, you must validate these theoretical claims. Below are two self-validating protocols.

Protocol 1: Determination of HOMO/LUMO via Cyclic Voltammetry (CV)

Objective: Quantify the inductive impact of Br-substitution on frontier orbitals.

The "Self-Validating" Mechanism: This protocol uses Ferrocene (


) as an internal standard. Crucially , you must measure the onset potential, not the peak potential, to determine the band edge.

CV_Protocol Step1 1. Preparation 0.1M TBAPF6 in DCM/AcN Working: Glassy Carbon Ref: Ag/AgNO3 Step2 2. Blank Scan Scan solvent/electrolyte to ensure purity Step1->Step2 Step3 3. Sample Scan Add analyte (1 mM) Scan -2V to +2V Step2->Step3 Step4 4. Calibration Add Ferrocene Identify E(1/2) of Fc Step3->Step4 Step5 5. Calculation Align to Vacuum Scale Step4->Step5

Figure 2: Workflow for accurate HOMO/LUMO determination using internal standardization.

Step-by-Step Methodology:

  • Setup: Use a 3-electrode cell. Degas solution with

    
     for 10 mins (Oxygen quenches reduction peaks).
    
  • Measurement: Record the CV of your brominated compound. Locate the oxidation onset (

    
    ) and reduction onset (
    
    
    
    ).[2][3][4]
  • Internal Standard: Add a grain of Ferrocene to the same solution and run the scan again. Note the Ferrocene half-wave potential (

    
    ).
    
  • Calculation:

    
    
    
    
    
    (Note: 4.8 eV is the vacuum level of Ferrocene.[2] Using onsets corrects for kinetic barriers).
Protocol 2: Assessing Halogen Bonding via 1H NMR Titration

Objective: Confirm that the Br-substituent is acting as a Lewis Acid (Sigma-hole donor).

  • Baseline: Record

    
     NMR of the brominated host in a non-polar solvent (
    
    
    
    ).
  • Titration: Add aliquots of a Lewis Base (e.g., pyridine or DMSO).

  • Observation: Monitor the chemical shift of protons adjacent to the bromine.

  • Interpretation: A downfield shift indicates electron density is being pulled away from the proton, confirming the Br atom is engaging in a halogen bond with the base [4].

Strategic Selection Guide

When should you choose Bromine?

If your goal is...Choose Bromine (Br) because...
Fine-tuning Solubility It increases lipophilicity (

) more than F/Cl, aiding solubility in non-polar solvents for processing.
Inducing Phosphorescence It provides sufficient Spin-Orbit Coupling to mix states without the rapid non-radiative decay associated with Iodine.
Crystal Engineering The Br

-hole is highly directional (165°-180°), creating predictable supramolecular architectures ("Molecular Lego").
Post-Functionalization Unlike F, the C-Br bond is reactive. It serves as a dual-purpose group: electronic tuner today, synthetic handle (e.g., Buchwald-Hartwig) tomorrow.

References

  • Comparison of Halogenation in Non-Fullerene Acceptors Source: Journal of Materials Chemistry A Link:

  • Heavy Atom Effect in Organic Photophysics Source: Journal of Physical Chemistry C Link:

  • Halogen Bonding: The Sigma Hole Source: Journal of Molecular Modeling Link:

  • Cyclic Voltammetry Best Practices Source: IUPAC / ResearchGate Discussion on Protocols Link:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.